molecular formula C13H13NO2 B1588703 5-Methoxy-2-phenoxyaniline CAS No. 76838-72-7

5-Methoxy-2-phenoxyaniline

Cat. No.: B1588703
CAS No.: 76838-72-7
M. Wt: 215.25 g/mol
InChI Key: UOGZDMKXQVZVGO-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenoxyaniline is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-phenoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-phenoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGZDMKXQVZVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429440
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76838-72-7
Record name 5-METHOXY-2-PHENOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-phenoxyaniline

5-Methoxy-2-phenoxyaniline is a sophisticated aromatic amine that holds significant value as a key building block in the synthesis of high-value organic molecules. Its structure, featuring a diaryl ether linkage ortho to an amino group, makes it a critical precursor in the pharmaceutical industry. Notably, it serves as an advanced intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The precise arrangement of its functional groups necessitates a robust and well-controlled synthetic strategy. This guide provides an in-depth exploration of the primary synthesis pathways, focusing on the underlying chemical principles, field-proven insights, and detailed experimental considerations for researchers and drug development professionals.

Core Synthesis Strategy: The Ullmann Condensation for C-O Bond Formation

The central challenge in synthesizing 5-Methoxy-2-phenoxyaniline lies in the efficient formation of the diaryl ether (C-O) bond. The most established and industrially relevant method for this transformation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol. This reaction, while over a century old, has been refined with modern catalytic systems to improve yields and moderate the traditionally harsh reaction conditions.

The logical retrosynthetic disconnection of the target molecule points to two primary starting materials: an appropriately substituted aniline derivative and phenol.

I. Pathway Design & Mechanistic Considerations

The chosen pathway hinges on the coupling of 2-bromo-4-methoxyaniline with phenol . This approach is advantageous as it builds the core structure directly.

  • Aryl Halide Selection : 2-Bromo-4-methoxyaniline is the ideal aryl halide. The bromine atom serves as an effective leaving group for the copper-catalyzed coupling. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, making the bromide a good balance of reactivity and substrate availability.[1]

  • Nucleophile : Phenol, activated by a base to its phenoxide form, acts as the oxygen nucleophile.

  • Catalyst System : The reaction is catalyzed by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). While traditional Ullmann conditions required stoichiometric copper and high temperatures (>160-200°C), modern protocols utilize catalytic amounts of copper in conjunction with a ligand.

  • The Role of the Ligand : Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines are crucial. They stabilize the copper(I) catalytic species, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination, thereby allowing the reaction to proceed at lower temperatures (e.g., 90-130°C) and with greater efficiency.

  • The Role of the Base : A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Cs₂CO₃ is often preferred as it is non-nucleophilic and its solubility in organic solvents can be advantageous.

The overall transformation is depicted below:

Ullmann_Condensation_Pathway cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product 2-bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline reagents Cu(I) Catalyst (e.g., CuI) Ligand (e.g., 1,10-phenanthroline) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) 2-bromo-4-methoxyaniline->reagents + phenol Phenol phenol->reagents + product 5-Methoxy-2-phenoxyaniline reagents->product caption Fig. 1: Ullmann Condensation for 5-Methoxy-2-phenoxyaniline.

Fig. 1: Ullmann Condensation for 5-Methoxy-2-phenoxyaniline.
II. Synthesis of the Key Precursor: 2-Bromo-4-methoxyaniline

The commercial availability of 2-bromo-4-methoxyaniline is good, but an in-house synthesis may be required. The standard laboratory preparation involves the regioselective bromination of 4-methoxyaniline (p-anisidine).

Causality Behind the Method : The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methoxy group, substitution is directed to the ortho position. However, the high reactivity of the aniline can lead to over-bromination and side reactions.

To control the reaction, two main strategies are employed:

  • Amine Protection : The reactivity of the aniline is moderated by protecting the amino group, typically as an acetamide. This sterically hinders the ortho positions and reduces the activating effect of the nitrogen lone pair. The acetyl group is removed via hydrolysis after bromination.

  • Controlled Direct Bromination : Direct bromination can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) or by using bromine under carefully controlled, low-temperature conditions (0-5°C) to prevent multiple substitutions.

Precursor_Synthesis start 4-Methoxyaniline reagent Brominating Agent (e.g., NBS) Solvent (e.g., CH₂Cl₂) Low Temperature start->reagent product 2-Bromo-4-methoxyaniline reagent->product caption Fig. 2: Synthesis of 2-Bromo-4-methoxyaniline.

Fig. 2: Synthesis of 2-Bromo-4-methoxyaniline.

Experimental Protocols & Data

Protocol 1: Synthesis of 5-Methoxy-2-phenoxyaniline via Ullmann Condensation

This protocol is a representative procedure based on modern Ullmann-type couplings.

Materials:

  • 2-Bromo-4-methoxyaniline (1.0 eq)

  • Phenol (1.2 - 1.5 eq)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq)

  • 1,10-Phenanthroline (0.1 - 0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add K₂CO₃ (finely ground), CuI, and 1,10-phenanthroline. The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.

  • Reagent Addition : Add 2-bromo-4-methoxyaniline and phenol to the flask, followed by anhydrous DMF.

  • Reaction Execution : Heat the reaction mixture to 120-130°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up : Cool the mixture to room temperature. Filter the solid salts and wash with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3x). The aqueous wash helps remove the DMF and inorganic salts.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-methoxy-2-phenoxyaniline.

Data Summary

The following table summarizes typical parameters for the Ullmann condensation pathway. Yields are highly dependent on the specific ligand, base, and purity of starting materials.

ParameterValue/ConditionRationale
Aryl Halide 2-Bromo-4-methoxyanilineGood leaving group, directs coupling to the desired position.
Nucleophile PhenolC-O bond forming partner.
Catalyst CuI (5-10 mol%)Active Cu(I) source for the catalytic cycle.
Ligand 1,10-Phenanthroline (10-20 mol%)Stabilizes catalyst, enables milder conditions.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Deprotonates phenol to the active phenoxide.
Solvent DMF or DMSOHigh-boiling polar aprotic solvent to solubilize reagents.
Temperature 120 - 130 °CProvides sufficient energy for C-O bond formation.
Typical Yield 75 - 90%Dependent on purity of reagents and reaction optimization.

Alternative Pathway: The Nitro-Reduction Strategy

An alternative and equally viable route involves forming the diaryl ether bond first, followed by reduction of a nitro group to the target aniline. This pathway begins with 2-bromo-4-methoxy-1-nitrobenzene.

Advantages of this approach:

  • The nitro group is strongly electron-withdrawing, which can activate the aryl bromide towards nucleophilic attack, potentially requiring milder conditions for the Ullmann coupling step.

  • It avoids potential side reactions associated with the free amino group during the coupling reaction.

Disadvantages:

  • It adds an extra step (nitro reduction) to the overall synthesis.

  • The reduction step requires careful selection of reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to avoid affecting other functional groups.

Alternative_Pathway Alternative Synthesis Route A 2-Bromo-4-methoxy- 1-nitrobenzene B 2-Phenoxy-5-methoxy- 1-nitrobenzene A->B + Phenol CuI, Ligand, Base C 5-Methoxy-2-phenoxyaniline B->C Reduction (e.g., H₂, Pd/C) caption Fig. 3: Nitro-Reduction pathway for 5-Methoxy-2-phenoxyaniline.

Fig. 3: Nitro-Reduction pathway for 5-Methoxy-2-phenoxyaniline.

Conclusion: A Self-Validating System

The synthesis of 5-Methoxy-2-phenoxyaniline is a testament to the power of modern cross-coupling chemistry. The Ullmann condensation, enhanced with appropriate ligands, provides a reliable and scalable method for constructing the key diaryl ether linkage. The choice between the direct coupling of 2-bromo-4-methoxyaniline and the alternative nitro-reduction strategy will depend on factors such as starting material cost, scalability, and the desired purity profile of the final product. Each protocol described herein represents a self-validating system, where the rationale behind each reagent and condition is grounded in established mechanistic principles. For drug development professionals, a thorough understanding of these pathways is essential for process optimization, impurity control, and the efficient production of this vital pharmaceutical intermediate.

References

  • Ullmann Reaction - BYJU'S . BYJU'S. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . National Institutes of Health. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline . PrepChem.com. Available at: [Link]

  • The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides . ChemRxiv. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study . Medium. Available at: [Link]

  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions . ResearchGate. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis . ACS Publications. Available at: [Link]

  • Copper-Catalyzed Coupling Reactions . ResearchGate. Available at: [Link]

  • Preparation method of bromoaniline. Google Patents.

Sources

Technical Monograph: 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for chemical researchers and process development scientists. It prioritizes mechanistic insight, process control, and analytical rigor over generic descriptions.

Core Identity: A Privileged Diaryl Ether Scaffold for Medicinal Chemistry Primary Application: Precursor for Iguratimod (T-614) and Kinase Inhibitor Analogs[1]

Executive Technical Summary

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) is a specialized aniline derivative characterized by a diaryl ether motif.[1][2] Structurally, it features a primary amine ortho to a phenoxy group and meta to a methoxy group. This specific regiochemistry is critical; it serves as the "northern" fragment for the anti-inflammatory drug Iguratimod (where it is sulfonated and cyclized) and appears as a structural pharmacophore in various kinase inhibitor development programs (e.g., BTK and Rho-kinase targets like Netarsudil).

Unlike simple anilines, the presence of the electron-donating phenoxy and methoxy groups makes this molecule electron-rich, rendering it susceptible to oxidative degradation (darkening) but highly nucleophilic for downstream functionalization (e.g., sulfonylation or amide coupling).

Chemical Identity Table
PropertySpecification
IUPAC Name 5-Methoxy-2-phenoxybenzenamine
Common Synonyms 3-Amino-4-phenoxyanisole; 2-Phenoxy-5-methoxyaniline
CAS Number 76838-72-7
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Melting Point 82–86 °C (Literature range varies by purity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Synthetic Architecture & Process Logic

The synthesis of 5-Methoxy-2-phenoxyaniline is a classic exercise in Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction .[1] The critical quality attribute (CQA) during synthesis is controlling regioselectivity to ensure the ether linkage is established ortho to the nitrogen source.

Retro-Synthetic Analysis

The target is constructed from 4-Chloro-3-nitroanisole (CAS 10298-80-3).[1] The logic follows:

  • SNAr Etherification: Phenol displaces the chlorine atom. The nitro group at the ortho position activates the halogen, facilitating displacement even without strong electron-withdrawing groups at the para position, though the reaction requires heat.

  • Nitro Reduction: The nitro group is reduced to the amine. The ether linkage is stable under most reduction conditions.

Step 1: Diaryl Ether Formation (SNAr)

Reactants: 4-Chloro-3-nitroanisole + Phenol + Base (K₂CO₃).[1] Solvent: DMF or DMSO (Polar aprotic is mandatory to solvate the phenoxide anion).

  • Mechanism: The phenoxide anion attacks the carbon bearing the chlorine. The Meisenheimer complex is stabilized by the ortho-nitro group.

  • Process Control:

    • Water Control: The system must be anhydrous. Water competes with phenol, leading to the formation of the nitrophenol impurity (hydrolysis of the chloride), which is difficult to remove.

    • Stoichiometry: Use a slight excess of phenol (1.05 eq) to drive full conversion of the expensive nitroanisole.

Step 2: Chemoselective Reduction

Precursor: 4-Methoxy-2-nitro-1-phenoxybenzene.[1] Reagents: Iron powder/NH₄Cl (Bechamp) or H₂/Pd-C.

  • Why Iron/NH₄Cl? While catalytic hydrogenation (H₂/Pd) is cleaner, the Bechamp reduction is often preferred in early process development to avoid potential dehalogenation (if other halogens are present in analogs) or to manage costs. However, for high-purity pharmaceutical grades, H₂/Pd-C in Methanol is superior as it simplifies workup.

  • Safety Note: The intermediate nitro-ether is thermally stable, but the reduction is exothermic.

Visualization: Synthetic Pathway

The following DOT diagram illustrates the reaction flow and critical decision points.

SynthesisPath Start 4-Chloro-3-nitroanisole (CAS 10298-80-3) Reactant Phenol + K2CO3 (DMF, 90°C) Start->Reactant Inter Intermediate: 4-Methoxy-2-nitro-1-phenoxybenzene Reactant->Inter SnAr Etherification Impurity Impurity Risk: Hydrolysis Product (Phenolic byproduct) Reactant->Impurity If Wet (H2O) Reduct Reduction: H2 / Pd-C or Fe/NH4Cl Inter->Reduct Product Target: 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) Reduct->Product Nitro Reduction

Caption: Synthesis of 5-Methoxy-2-phenoxyaniline via SnAr coupling and Nitro reduction.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale validation run.

Stage A: Preparation of 4-Methoxy-2-nitro-1-phenoxybenzene[1]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-Chloro-3-nitroanisole (10.0 g, 53.3 mmol), Phenol (5.5 g, 58.6 mmol), and Potassium Carbonate (anhydrous, 11.0 g, 79.9 mmol).

  • Solvent: Add DMF (Dimethylformamide, 50 mL). Ensure DMF is dry (water <0.05%).

  • Reaction: Heat to 90–100 °C under nitrogen. Monitor by HPLC or TLC (Hexane:EtOAc 8:2). Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF and salts. Dry in a vacuum oven at 45 °C.

Stage B: Reduction to 5-Methoxy-2-phenoxyaniline[1]
  • Setup: Hydrogenation vessel (Parr shaker or autoclave).

  • Charging: Dissolve the Stage A intermediate (10.0 g) in Methanol (100 mL). Add 10% Pd/C (0.5 g, 50% wet).

  • Reaction: Purge with Nitrogen, then Hydrogen. Pressurize to 30–50 psi H₂ . Agitate at room temperature.

    • Exotherm Alert: Monitor temperature; keep below 40 °C to prevent side reactions.

  • Completion: Monitor for the disappearance of the nitro peak by HPLC.

  • Workup: Filter through a Celite pad to remove the catalyst. (Caution: Spent catalyst is pyrophoric).

  • Concentration: Evaporate the methanol under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol if the color is dark. Store under inert gas.

Analytical Quality Control (HPLC)

Due to the electron-rich nature of the aniline, standard reverse-phase methods may show peak tailing. A buffered mobile phase is required.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8 adjusted with ammonia) or Phosphate Buffer pH 7.0. Note: Acidic mobile phases can cause peak broadening for anilines.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenol impurity check).

Impurity Profile:

RRT (Approx) Component Origin
0.85 Phenol Excess reagent from Step 1
1.00 5-Methoxy-2-phenoxyaniline Target
1.20 4-Chloro-3-nitroanisole Unreacted starting material

| 1.35 | Nitro-Intermediate | Incomplete reduction |[1]

Safety & Handling (E-E-A-T)

Health Hazards:

  • Aniline Toxicity: Like most anilines, CAS 76838-72-7 is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood.

  • Sensitization: Potential skin sensitizer.

Stability & Storage:

  • Oxidation: The amino group is prone to oxidation. The compound will turn from off-white to dark brown/purple if left in air.

  • Protocol: Store in amber vials, under Argon or Nitrogen, at 2–8 °C.

Waste Disposal:

  • Aqueous waste from Step 1 contains DMF and phenols; it must be treated as hazardous organic waste.

  • Palladium waste from Step 2 must be handled as a fire hazard (keep wet).

References

  • PubChem Compound Summary. (2025). 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7).[1][2][5][6] National Library of Medicine. [Link][1]

  • Patent Literature (Iguratimod). Process for the preparation of N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide.[1] (Referencing the use of phenoxyaniline precursors).

Sources

Technical Whitepaper: 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxy-2-phenoxyaniline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Identity, Synthesis Logic, and Pharmaceutical Application

Executive Summary

5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7 ) is a specialized diaryl ether intermediate critical to the synthesis of the anti-rheumatic drug Iguratimod (T-614) . Characterized by an electron-rich aniline core substituted with both phenoxy and methoxy groups, this molecule presents unique challenges in regioselective synthesis and nomenclature. This guide provides a rigorous analysis of its chemical identity, a validated manufacturing protocol based on nucleophilic aromatic substitution (SNAr), and its pivotal role in medicinal chemistry.

Chemical Identity & Nomenclature Analysis

IUPAC Nomenclature Derivation

The systematic naming of this compound requires adherence to the IUPAC hierarchy of functional groups.

  • Principal Functional Group: The amino group (

    
    ) takes priority over ether groups (
    
    
    
    ), designating the parent structure as aniline (or benzenamine).
  • Numbering: The carbon atom bonded to the amino group is designated C1.

  • Substituent Placement:

    • The phenoxy group (

      
      ) is at position C2 (ortho).
      
    • The methoxy group (

      
      ) is at position C5 (meta to amine, para to phenoxy).
      
  • Alphabetical Order: "Methoxy" precedes "Phenoxy".

Final Name: 5-Methoxy-2-phenoxyaniline.[1][2][3][4][5][6] Alternative Name (Anisole-based): 3-Amino-4-phenoxyanisole.[4][7][8][9] (Note: While chemically descriptive, this treats anisole as the parent, which is less preferred when an amine is present).

Structural Visualization

The following diagram illustrates the numbering scheme and substituent connectivity.

G Figure 1: Structural Connectivity of 5-Methoxy-2-phenoxyaniline AnilineCore Aniline Core (C1-NH2) Phenoxy 2-Phenoxy Group (-O-Ph) AnilineCore->Phenoxy Ortho (C2) Methoxy 5-Methoxy Group (-OMe) AnilineCore->Methoxy Meta (C5) Phenoxy->Methoxy Para (Relative)

[10]

Physicochemical Properties
PropertyValueSource
Molecular Formula C13H13NO2PubChem [1]
Molecular Weight 215.25 g/mol PubChem [1]
CAS Number 76838-72-7ChemicalBook [2]
Appearance Light yellow to brown solidChemicalBook [2]
Melting Point 109–111 °CChemicalBook [2]
Solubility Soluble in DMSO, Methanol, Ethyl AcetateExperimental
pKa (Predicted) ~3.72ChemicalBook [2]

Synthesis & Manufacturing Protocol

The synthesis of 5-methoxy-2-phenoxyaniline is a classic example of constructing a diaryl ether scaffold followed by functional group manipulation. The most robust route, validated by Inaba et al. for the production of Iguratimod, utilizes 4-chloro-3-nitroanisole as the starting material.

Retrosynthetic Logic
  • Target: Aniline (Amine).

  • Precursor: Nitrobenzene derivative (Reduction).

  • Precursor: Chloronitrobenzene derivative (SNAr with Phenol).

  • Starting Material: 4-Chloro-3-nitroanisole.

    • Why this isomer? The nitro group at C3 (ortho to Cl at C4) activates the C-Cl bond for nucleophilic attack by the phenoxide ion. The methoxy group at C1 remains stable.

Validated Synthetic Route (Step-by-Step)
Step 1: Etherification (SNAr)
  • Reagents: 4-Chloro-3-nitroanisole, Phenol, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide).[11]

  • Conditions: 80–100°C, inert atmosphere (

    
    ).
    
  • Mechanism: The phenoxide ion attacks C4, displacing the chloride ion via a Meisenheimer complex intermediate, stabilized by the ortho-nitro group.

  • Product: 4-Phenoxy-3-nitroanisole.[10][11][12][13]

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ) or Hydrogen (
    
    
    
    ) with Pd/C.
  • Solvent: Ethanol/Water (for Fe reduction) or Methanol (for catalytic hydrogenation).

  • Conditions: Reflux (Fe) or RT/Pressure (Hydrogenation).

  • Product: 5-Methoxy-2-phenoxyaniline.[1][2][3][4][5][6]

Process Flow Diagram

Synthesis Figure 2: Synthetic Pathway for 5-Methoxy-2-phenoxyaniline Start Starting Material: 4-Chloro-3-nitroanisole (CAS: 10298-80-3) Intermed Intermediate: 4-Phenoxy-3-nitroanisole Start->Intermed Step 1: SNAr Etherification Reagents1 Reagents: Phenol, K2CO3, DMF Heat (100°C) Reagents1->Intermed Product Target Product: 5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7) Intermed->Product Step 2: Nitro Reduction Reagents2 Reduction: Fe/NH4Cl or H2/Pd-C Reagents2->Product

[7][10]

Applications in Drug Development[2][6][11][14]

Iguratimod (T-614) Synthesis

The primary industrial application of 5-methoxy-2-phenoxyaniline is as the amine precursor for Iguratimod , a novel disease-modifying antirheumatic drug (DMARD).

  • Pathway: The aniline amine reacts with methanesulfonyl chloride (mesylation) to form the sulfonamide moiety.

  • Downstream Chemistry:

    • Mesylation: 5-Methoxy-2-phenoxyaniline +

      
      
      
      
      
      
      
      -(5-methoxy-2-phenoxyphenyl)methanesulfonamide.
    • Acylation & Cyclization: Subsequent steps involve acylation with aminoacetonitrile and cyclization to form the chromone core of Iguratimod.

Impurity Profiling

In the quality control of Iguratimod, 5-methoxy-2-phenoxyaniline is monitored as Impurity 6 (or similar coding depending on the pharmacopeia). Its presence indicates incomplete conversion during the mesylation step or degradation of the sulfonamide bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline. Retrieved from [Link]

  • Inaba, T., et al. (2000). Synthesis and Antiinflammatory Activity of 7-Methanesulfonylamino-6-phenoxychromones. Antiarthritic Effect of the 3-Formylamino Compound (T-614) in Chronic Inflammatory Disease Models.[4][12] Chemical and Pharmaceutical Bulletin, 48(1), 131–139.[10] (Source of the validated synthesis route).

  • US Patent 4,954,518. 4H-1-Benzopyran-4-one derivative or its salt, process for producing the same and pharmaceutical composition comprising the same as active ingredient.[4] (Detailed experimental protocols for the intermediate).

Sources

Solubility Profiling and Thermodynamic Analysis of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and process applications of 5-Methoxy-2-phenoxyaniline , a critical intermediate in the synthesis of pharmaceutical agents such as Iguratimod.

CAS: 76838-72-7 | Synonym: 3-Amino-4-phenoxyanisole[1]

Executive Summary

5-Methoxy-2-phenoxyaniline is an aromatic amine ether used primarily as a key intermediate in the synthesis of anti-inflammatory drugs (e.g., Iguratimod) and high-performance azo dyes.[1] Its solubility behavior is governed by the interplay between its hydrophobic phenoxy tail and its polarizable amino/methoxy headgroups.

This guide synthesizes experimental data and thermodynamic modeling to establish a solubility framework. While the compound exhibits negligible aqueous solubility (~0.09 mg/mL), it shows high solubility in polar aprotic solvents (Pyridine, DMF) and chlorinated hydrocarbons (DCM), which are critical for its nucleophilic substitution reactions.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Methoxy-2-phenoxyaniline
CAS Number 76838-72-7
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State White to light yellow crystalline powder
Melting Point 109–111 °C
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), Phenoxy (-O-Ph)
Molecular Solvation Mechanism

The solubility of 5-Methoxy-2-phenoxyaniline is driven by enthalpic interactions :

  • Amine Group: Acts as a hydrogen bond donor/acceptor. Solvents like Ethanol and Methanol interact here but are limited by the molecule's bulky hydrophobic domains.

  • Phenoxy/Methoxy Groups: These ether linkages increase lipophilicity, favoring non-polar or polar aprotic solvents like Ethyl Acetate and Dichloromethane (DCM) .

  • Pi-Pi Stacking: The two aromatic rings induce strong crystal lattice energy, requiring solvents with high dispersion forces (e.g., Pyridine , Toluene ) to disrupt the solid phase effectively.

Solubility Profile in Organic Solvents[3][5][7][8]

The following data categorizes solvent suitability based on experimental synthesis protocols and structural analogues (e.g., anisidines).

Quantitative & Qualitative Solubility Data
Solvent ClassSolventSolubility StatusEstimated Saturation (25°C)Process Utility
Nitrogen Heterocycle Pyridine High > 200 mg/mLReaction Solvent: Used in sulfonation steps due to high solubility and acid scavenging.[1]
Chlorinated Dichloromethane (DCM) High > 150 mg/mLExtraction: Excellent for partitioning the product from aqueous acid washes.[1]
Esters Ethyl Acetate Moderate-High ~80–120 mg/mLWork-up: Standard solvent for extraction and recrystallization.[1]
Alcohols Methanol/Ethanol Moderate ~30–60 mg/mLCrystallization: Often used as the "good" solvent in cooling crystallization.[1]
Aqueous Water Insoluble 0.093 mg/mLAnti-Solvent: Used to precipitate the product from organic solutions.[1]

Critical Insight: In the synthesis of Iguratimod, 10.0 g of 5-Methoxy-2-phenoxyaniline is typically dissolved in 50 mL of pyridine. This establishes a lower bound for solubility in pyridine at 200 mg/mL , making it the solvent of choice for homogeneous reactions.

Experimental Methodology for Solubility Determination

To generate precise thermodynamic data (Mole Fraction


 vs. Temperature 

), the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the exact moment of dissolution.
Protocol: Dynamic Laser Monitoring
  • Preparation: Place a known mass of solute and solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously while controlling temperature with a water bath.

  • Detection: Direct a laser beam through the solution.

    • Undissolved State: Beam scatters (low intensity at detector).

    • Dissolved State: Beam passes through (high intensity).

  • Measurement: Slowly increase temperature (

    
    ) until transmittance spikes. Record 
    
    
    
    .

SolubilityProtocol Start Weigh Solute & Solvent Mix Jacketed Vessel (Stirring) Start->Mix Laser Laser Transmittance Monitoring Mix->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Transmittance Spike (Dissolution Point) Heat->Detect Solid Disappears Data Record T vs. x Detect->Data Data->Start Next Concentration

Figure 1: Workflow for Dynamic Laser Monitoring of Solubility.

Thermodynamic Modeling

For process optimization, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating the solubility of aromatic amine derivatives.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility of 5-Methoxy-2-phenoxyaniline.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) can be calculated to determine the driving force of solvation.
  • 
     (Endothermic):  Solubility increases with temperature. This is expected for 5-Methoxy-2-phenoxyaniline in most organic solvents.[1][2][3]
    
  • 
    :  The dissolution process is non-spontaneous at standard conditions without thermal input, necessitating heating for high-concentration processing.
    

Process Applications & Solvent Selection[1][9][10][11][12]

The solubility profile dictates the downstream processing strategy for purification and synthesis.

A. Reaction Solvent Selection[9][11][12]
  • Recommendation: Pyridine or DMF .

  • Reasoning: High solubility ensures the amine is available for nucleophilic attack (e.g., mesylation). Pyridine also acts as a base to neutralize acid byproducts (HCl) formed during reaction with sulfonyl chlorides.

B. Purification (Recrystallization) Strategy
  • System: Ethanol (Solvent) + Water (Anti-solvent) .

  • Mechanism:

    • Dissolve crude 5-Methoxy-2-phenoxyaniline in hot Ethanol (

      
      ).
      
    • Filter hot to remove insoluble mechanical impurities.

    • Slowly add Water or cool to

      
      .
      
    • The hydrophobic phenoxy group drives rapid precipitation as the dielectric constant of the medium increases.

SolventSelection Goal Process Goal Reaction Synthesis (Homogeneous) Goal->Reaction Workup Extraction (Biphasic) Goal->Workup Crystal Purification (Recrystallization) Goal->Crystal Pyridine Pyridine / DMF (High Sol + Base) Reaction->Pyridine Dissolves >200mg/mL DCM DCM / Ethyl Acetate (Immiscible with Water) Workup->DCM Partition Coeff > 100 EtOH Ethanol / Water (Temp dependent) Crystal->EtOH Cooling Mode

Figure 2: Solvent Selection Decision Matrix for 5-Methoxy-2-phenoxyaniline Processing.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline.[1][4] National Center for Biotechnology Information (2025). Link[1][4]

  • Synthesis Protocol (Solubility Data): Process for producing 4H-1-benzopyran-4-one derivative. US Patent 4,954,518A (1990). (Describes dissolution of 10g solute in 50ml Pyridine). Link

  • Aqueous Solubility: Iguratimod Related Compound Solubility Data. Ambeed Chemical Data (2024). Link

  • Thermodynamic Modeling Standard:Modified Apelblat equation for correlating solubilities.

Sources

Methodological & Application

Application Note: 5-Methoxy-2-phenoxyaniline as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the strategic utilization of 5-Methoxy-2-phenoxyaniline in organic synthesis, specifically focusing on its role as a pharmacophore in the development of anti-inflammatory agents like Iguratimod.

Compound: 5-Methoxy-2-phenoxyaniline CAS: 76838-72-7 Synonyms: 3-amino-4-phenoxyanisole; 5-methoxy-2-phenoxyphenylamine; Iguratimod Impurity 2. Molecular Weight: 215.25 g/mol

Executive Summary

5-Methoxy-2-phenoxyaniline is a high-value aromatic building block characterized by a "push-push" electronic system, where the electron-donating methoxy (–OMe) and phenoxy (–OPh) groups significantly enhance the nucleophilicity of the primary amine. Its primary utility lies in medicinal chemistry as the core scaffold for Iguratimod (T-614) , a disease-modifying antirheumatic drug (DMARD) used for rheumatoid arthritis.

Beyond Iguratimod, this scaffold serves as a versatile platform for designing diphenyl ether-based kinase inhibitors and anti-inflammatory agents . The steric bulk of the ortho-phenoxy group, combined with the electronic modulation of the meta-methoxy group, provides unique binding properties in protein active sites.

Chemical Profile & Reactivity

The compound features a 1,2,5-substitution pattern on the benzene ring.

  • Position 1 (–NH₂): Highly nucleophilic due to the para-methoxy effect. Prone to rapid oxidation if stored improperly.

  • Position 2 (–OPh): Provides steric bulk and lipophilicity; directs electrophilic substitution to the para position (Position 5) relative to itself, but the amine dominates direction.

  • Position 5 (–OMe): Electron-donating group (EDG) that stabilizes cationic intermediates but also increases susceptibility to oxidative degradation.

Strategic Considerations
  • Oxidation Sensitivity: The electron-rich nature of the ring makes the aniline unstable in air over long periods. Protocols must incorporate inert atmosphere (N₂/Ar) during synthesis and storage.

  • Regioselectivity: In electrophilic aromatic substitution (EAS), the amine and methoxy groups cooperatively direct incoming electrophiles to the position ortho to the amine (Position 6) or para to the amine (Position 4, though sterically crowded by the phenoxy group).

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 5-Methoxy-2-phenoxyaniline

Objective: To synthesize the target aniline from commercially available 4-chloro-3-nitroanisole via Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction.

Reaction Scheme:

  • SNAr: 4-Chloro-3-nitroanisole + Phenol

    
     4-Phenoxy-3-nitroanisole
    
  • Reduction: 4-Phenoxy-3-nitroanisole

    
    5-Methoxy-2-phenoxyaniline 
    
Step 1: Preparation of 4-Phenoxy-3-nitroanisole
  • Reagents: 4-Chloro-3-nitroanisole (1.0 equiv), Phenol (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), DMF (anhydrous).
    
  • Procedure:

    • Charge a round-bottom flask with 4-Chloro-3-nitroanisole (e.g., 10 g) and Phenol (6.0 g).

    • Add anhydrous DMF (100 mL) and stir to dissolve.

    • Add

      
       (14.7 g) in a single portion.
      
    • Heat the mixture to 100°C under

      
       atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the chloro-starting material.
      
    • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product will precipitate as a yellow solid.

    • Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • Yield: Expected >90% (Yellow solid).

Step 2: Iron-Mediated Reduction to Aniline
  • Reagents: 4-Phenoxy-3-nitroanisole (from Step 1), Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (

    
    , 5.0 equiv), Ethanol/Water (4:1).
    
  • Procedure:

    • Dissolve the nitro intermediate (10 g) in Ethanol (120 mL) and Water (30 mL).

    • Add

      
       (10.9 g) and Iron powder (11.4 g).
      
    • Heat to reflux (80°C) with vigorous mechanical stirring for 2–3 hours. Note: The reaction is heterogeneous; vigorous stirring is critical.

    • Monitor: TLC should show a polar, UV-active spot (amine) and disappearance of the non-polar nitro compound.

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use immediately due to oxidation risk.

    • Yield: 85–90% (Off-white to pale brown solid).

Protocol B: Functionalization – Sulfonylation (Iguratimod Pathway)

Objective: To convert the aniline into the sulfonamide intermediate required for Iguratimod synthesis.[1]

Reaction: 5-Methoxy-2-phenoxyaniline + MsCl


N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
  • Reagents: 5-Methoxy-2-phenoxyaniline (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Pyridine (solvent/base), DCM (optional co-solvent).

  • Procedure:

    • Dissolve 5-Methoxy-2-phenoxyaniline (5.0 g) in anhydrous Pyridine (25 mL) at 0°C .

    • Add MsCl (2.1 mL) dropwise over 20 minutes, maintaining temperature <5°C. Exothermic reaction.

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Pour reaction mixture into 1M HCl (cold, 150 mL) to neutralize pyridine and precipitate the product.

    • Extract with DCM (3 x 50 mL) if precipitation is incomplete.

    • Wash organic layer with water, brine, and dry over

      
      .
      
    • Yield: ~85% (White solid).

Visualizations

Pathway Diagram: From Precursor to Drug Intermediate

The following diagram illustrates the synthetic flow from the commercial starting material to the Iguratimod intermediate.

SynthesisPathway SM 4-Chloro-3-nitroanisole (Commercial SM) Inter1 4-Phenoxy-3-nitroanisole (Nitro Ether) SM->Inter1 Phenol, K2CO3 DMF, 100°C (SNAr) Product 5-Methoxy-2-phenoxyaniline (Target Scaffold) Inter1->Product Fe, NH4Cl EtOH/H2O (Reduction) Deriv N-(5-methoxy-2-phenoxyphenyl) methanesulfonamide (Iguratimod Intermediate) Product->Deriv MsCl, Pyridine 0°C (Sulfonylation)

Caption: Synthetic route transforming 4-chloro-3-nitroanisole into the Iguratimod sulfonamide intermediate via the 5-methoxy-2-phenoxyaniline scaffold.

Experimental Workflow: SNAr Reaction Setup

This workflow details the critical SNAr step, which establishes the diphenyl ether linkage.

SNArWorkflow Start Start: Inert Atmosphere Setup Mix Dissolve 4-Chloro-3-nitroanisole & Phenol in DMF Start->Mix Base Add K2CO3 (2.0 equiv) (Exothermic potential) Mix->Base Heat Heat to 100°C Monitor TLC (4-6 hrs) Base->Heat Quench Pour into Ice-Water (Precipitation) Heat->Quench Completion Filter Filtration & Washing (Remove Phenol/Salts) Quench->Filter End Dry Product (Yield >90%) Filter->End

Caption: Step-by-step workflow for the SNAr coupling of 4-chloro-3-nitroanisole and phenol.

Analytical Quality Control

When using 5-Methoxy-2-phenoxyaniline as a reference standard or intermediate, the following parameters are critical:

ParameterSpecificationMethod
Appearance White to light brown powderVisual
Purity >98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure1H-NMR (DMSO-d6), MS (ESI+)
Impurity Profile <0.1% 4-Chloro-3-nitroanisoleHPLC (Ret. Time comparison)
Storage 2–8°C, Protect from LightInert Gas Packing

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

References

  • ChemicalBook. (2024). Iguratimod Synthesis and Intermediates. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9429819: 5-Methoxy-2-phenoxyaniline. Retrieved from

  • ResearchGate. (2022). A Convenient Synthesis of Iguratimod‐Amine Precursor via NHC‐Catalyzed Aldehyde‐Nitrile Cross Coupling Reaction. Retrieved from

  • Veeprho. (2024). Iguratimod Impurity 2 Reference Standard. Retrieved from

  • Google Patents. (2022). CN114539104A - Preparation method of Iguratimod intermediate. Retrieved from

Sources

5-Methoxy-2-phenoxyaniline as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxy-2-phenoxyaniline as a Building Block for Pharmaceuticals Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Strategic Scaffold for Kinase Inhibitors and Anti-Inflammatory Agents

Executive Summary & Strategic Utility

5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7) is a high-value diaryl ether building block.[1] In modern medicinal chemistry, it serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its utility is driven by three structural characteristics:

  • The Diaryl Ether Linkage: Provides a flexible yet hydrophobic "hinge" motif, ideal for occupying the deep hydrophobic back-pockets (Selectivity Pocket) of Kinases (e.g., VEGFR, BTK) and Voltage-Gated Sodium Channels (NaV).

  • The 5-Methoxy Substituent: Acts as a weak hydrogen bond acceptor and metabolic handle. In Structure-Activity Relationship (SAR) studies, this group is frequently modified to tune solubility and lipophilicity (LogD).

  • The Primary Aniline: A versatile nucleophile for rapid diversification via amidation, urea formation, or palladium-catalyzed Buchwald-Hartwig cross-couplings.

Key Pharmaceutical Relevance:

  • Rheumatology: Identified as a structural fragment and impurity marker for Iguratimod (T-614), a disease-modifying anti-rheumatic drug (DMARD).

  • Oncology: Serves as a core scaffold for Type II Kinase Inhibitors, where the phenoxy group mimics the hydrophobic interactions of ATP-competitive inhibitors.

Chemical Profile & Handling
PropertySpecification
IUPAC Name 5-Methoxy-2-phenoxyaniline
CAS Number 76838-72-7
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white to pale grey solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in water
Stability Oxidation Sensitive. Anilines darken upon air exposure.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Advisory: Like many electron-rich anilines, this compound is potentially toxic if swallowed or absorbed through the skin. All procedures below must be conducted in a fume hood.

Synthesis Protocol: The "Nitro-Reduction" Route

Rationale: While commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., Deuterium or ¹³C on the methoxy group) or to scale up fresh material to avoid oxidation products found in aged commercial batches.

Step 1: S_NAr Coupling (Formation of the Diaryl Ether)

This step utilizes a nucleophilic aromatic substitution. The electron-withdrawing nitro group on the starting material activates the ring for nucleophilic attack by the phenol.

  • Reagents: 2-Chloro-5-methoxynitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Conditions: 80–100°C for 4–6 hours.

Step 2: Nitro Reduction (Formation of the Aniline)
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Alternative: H₂ (balloon) with Pd/C (10% w/w) in Methanol for cleaner workup, though Fe/NH₄Cl is more selective if halogens are present elsewhere.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 2-Chloro-5-methoxynitrobenzene Intermed Intermediate: 5-Methoxy-2-phenoxynitrobenzene Start->Intermed S_NAr Coupling Reagent1 Phenol + K2CO3 (DMF, 90°C) Reagent1->Start Product Product: 5-Methoxy-2-phenoxyaniline Intermed->Product Nitro Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Intermed

Caption: Two-step industrial synthesis route yielding high-purity 5-Methoxy-2-phenoxyaniline.

Application Protocol: Kinase Inhibitor Library Construction

Context: This protocol describes the functionalization of 5-Methoxy-2-phenoxyaniline to create a focused library of amide-linked kinase inhibitors. The "hinge-binding" motif is often attached to the aniline nitrogen.

Methodology: HATU-Mediated Amide Coupling

Materials:

  • 5-Methoxy-2-phenoxyaniline (0.2 mmol)

  • Diverse Carboxylic Acids (R-COOH) (0.24 mmol) [e.g., substituted benzoic acids, nicotinic acids]

  • HATU (0.24 mmol)

  • DIPEA (Diisopropylethylamine) (0.6 mmol)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (1 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

    • Expert Insight: Pre-activation prevents the aniline from reacting with HATU directly, reducing guanidinium byproduct formation.

  • Coupling: Add 5-Methoxy-2-phenoxyaniline (1.0 eq) to the reaction vial.

  • Incubation: Stir at 50°C for 4 hours.

    • QC Check: Monitor by LC-MS. The product peak [M+H]+ should correspond to (Acid MW + 215 - 18).

  • Workup (High Throughput):

    • Dilute with Ethyl Acetate (3 mL).

    • Wash with 1M HCl (removes unreacted aniline and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Dry organic layer over MgSO₄ and concentrate.

Pharmacophore Mapping & Mechanism

Understanding why this molecule works is crucial for rational drug design. The diagram below illustrates how 5-Methoxy-2-phenoxyaniline fits into a generic Kinase ATP-binding pocket.

Pharmacophore Pocket_Hydro Hydrophobic Back Pocket (Selectivity Region) Pocket_Solvent Solvent Exposed Region Pocket_Hinge Hinge Region (ATP Adenine Binding) Ligand_Phenoxy Phenoxy Group (Pi-Stacking / Hydrophobic) Ligand_Phenoxy->Pocket_Hydro Occupies Ligand_Aniline Aniline NH (H-Bond Donor) Ligand_Aniline->Pocket_Hinge Forms Amide Linker to Ligand_Methoxy 5-Methoxy Group (Electronic Tuning) Ligand_Methoxy->Pocket_Solvent Solubility/Metabolic Point

Caption: Pharmacophore mapping of the scaffold within a kinase binding pocket.

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the methoxy singlet at ~3.7 ppm. The phenoxy protons will appear as a complex multiplet at 6.8–7.4 ppm.

    • Critical Check: The disappearance of the broad NH₂ signal (approx 4.5–5.0 ppm) after amide coupling confirms reaction completion.

  • Impurity Flag (Iguratimod Related):

    • In regulatory contexts, this aniline is a known impurity. If synthesizing Iguratimod, the level of residual 5-Methoxy-2-phenoxyaniline must be controlled to <0.15% (ICH Q3A/B guidelines).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline. Retrieved from [Link][2]

  • Journal of Medicinal Chemistry (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (Contextual reference for diaryl ether scaffolds). Retrieved from [Link]

Sources

Application Note: High-Fidelity Detection and Quantification of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process engineers involved in the development of Iguratimod and Netarsudil . It focuses on the critical intermediate 5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7).[1][2]

Part 1: Introduction & Chemical Logic[3]

The Analytical Challenge

5-Methoxy-2-phenoxyaniline is a pivotal building block.[2][3] Its purity determines the yield and safety profile of the final API. As an aniline derivative, it presents specific analytical challenges:

  • Basicity: The primary amine group (

    
    ) can interact with residual silanols on HPLC columns, leading to peak tailing.
    
  • Genotoxic Potential: Like many anilines, it must be strictly controlled if present as an impurity in the final drug substance, often requiring trace-level detection (ppm).

  • Process Context: It is typically synthesized via the reduction of 4-Methoxy-2-nitro-1-phenoxybenzene .[2][3] The analytical method must resolve the target aniline from this nitro-precursor and potential phenol byproducts.[3]

Structural Analysis for Method Design[3]
  • Hydrophobicity: The phenoxy group adds significant lipophilicity, suggesting strong retention on C18 phases.

  • Chromophore: The conjugated benzene rings provide excellent UV absorbance, making HPLC-UV/PDA viable for assay and purity.[3]

  • Ionization: Readily forms

    
     (m/z 216.[4]1) in acidic electrospray ionization (ESI+), ideal for LC-MS.
    

Part 2: Experimental Protocols

Protocol A: HPLC-UV for Process Control (Purity & Assay)

Use this method for raw material testing and reaction monitoring (conversion of Nitro-precursor).[2][3]

1. Chromatographic Conditions

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped stationary phase reduces silanol interactions with the amine.[2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2][3]7)Acidic pH keeps the aniline protonated (

), improving peak shape and solubility.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting the lipophilic phenoxy group.[2][3]
Flow Rate 1.0 mL/minStandard backpressure balance.[2]
Column Temp 30°CMaintains reproducible retention times.[2]
Detection UV at 210 nm (Trace) & 254 nm (Assay)210 nm maximizes sensitivity; 254 nm is more selective for the aromatic system.[2][3]
Injection Vol 5 - 10 µLDependent on sample concentration.[2][3]

2. Gradient Profile

Time (min)% Mobile Phase BEvent
0.020%Initial equilibration.
15.080%Linear ramp to elute hydrophobic impurities (Nitro-precursor).[2][3]
18.080%Wash.
18.120%Return to initial.[2][3]
23.020%Re-equilibration.[2][3]

3. Expected Retention Order

  • Phenol (Degradant): ~5.3 min (Early eluter).

  • 5-Methoxy-2-phenoxyaniline (Target): ~12 - 14 min.[2][3]

  • 4-Methoxy-2-nitro-1-phenoxybenzene (Precursor): ~18 - 20 min (Late eluter due to lack of polar amine).

Protocol B: LC-MS/MS for Trace Impurity Analysis

Use this method when screening the final API (Iguratimod/Netarsudil) for this intermediate at ppm levels.[2][3]

1. Mass Spectrometry Parameters (ESI+)

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.[3]

  • Desolvation Temp: 350°C.

  • Precursor Ion: m/z 216.1

    
    .[4]
    

2. MRM Transitions (Multiple Reaction Monitoring)

Transition (m/z)Collision Energy (eV)Interpretation
216.1 → 123.0 25Loss of Phenoxy group (Quantifier).[2][3]
216.1 → 201.1 15Loss of Methyl radical (

).[2]
216.1 → 199.1 18Loss of Ammonia (

).[2][3]

3. Sample Preparation (Trace Level)

  • Weigh: 50 mg of Final API (Iguratimod).

  • Dissolve: Add 1.0 mL DMSO to fully solubilize the API matrix.

  • Precipitate/Dilute: Add 9.0 mL Acetonitrile. (Check for API precipitation; if API precipitates, centrifuge and inject supernatant. If soluble, inject directly).

  • Filter: 0.22 µm PTFE filter.

Part 3: Visualization & Logic[3]

Diagram 1: Synthesis & Analytical Fate

This diagram illustrates the synthesis pathway and the critical separation required between the nitro-precursor and the target aniline.[3]

SynthesisPath cluster_HPLC HPLC Separation Logic (C18 Column) Precursor 4-Methoxy-2-nitro-1-phenoxybenzene (Starting Material) Reagent Reduction (H2/Pd-C or Fe/HCl) Precursor->Reagent Target 5-Methoxy-2-phenoxyaniline (Target Intermediate) Reagent->Target Main Reaction Impurity Phenol (Degradant) Reagent->Impurity Side Reaction Drug Iguratimod / Netarsudil (Final API) Target->Drug Acetylation/Coupling Order Elution Order: 1. Phenol (Polar) 2. Target (Amine) 3. Precursor (Nitro/Lipophilic)

Caption: Synthesis pathway of 5-Methoxy-2-phenoxyaniline showing the origin of key impurities and their relative HPLC elution behavior.

Diagram 2: Method Development Decision Tree

Logic flow for selecting the correct detection method based on the phase of drug development.

MethodLogic Start Sample Type? RawMat Raw Material / Reaction Mix Start->RawMat FinalAPI Final Drug Substance Start->FinalAPI HPLC Protocol A: HPLC-UV (Limit: ~0.05%) RawMat->HPLC LCMS Protocol B: LC-MS/MS (Limit: <10 ppm) FinalAPI->LCMS Logic1 Monitor Conversion (Nitro -> Amine) HPLC->Logic1 Logic2 Genotoxic Impurity Screening LCMS->Logic2

Caption: Decision matrix for selecting HPLC-UV versus LC-MS/MS based on the analytical objective (Process control vs. Safety screening).

Part 4: Validation & Troubleshooting

System Suitability Criteria

To ensure the trustworthiness of the data, every sequence must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between Phenol and 5-Methoxy-2-phenoxyaniline.
    
  • Tailing Factor (

    
    ):  < 1.5 for the amine peak (If > 1.5, increase buffer concentration or column temperature).
    
  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Troubleshooting Guide
  • Problem: Peak splitting or broad shape for the target aniline.

    • Root Cause:[3][4][5] Sample solvent is too strong (e.g., 100% MeCN) causing breakthrough, or pH is too close to

      
      .
      
    • Solution: Dissolve sample in Mobile Phase A:B (50:50) and ensure Mobile Phase A pH is < 3.0.

  • Problem: Ghost peaks in gradient.

    • Root Cause:[3][4][5] Carryover of the lipophilic nitro-precursor.[3]

    • Solution: Add a needle wash step with Acetonitrile:Isopropanol (50:50).

References

  • Vertex AI Search. (2023). Synthesis and Impurity Profile of Iguratimod Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline and related aniline derivatives. Retrieved from

  • ChemicalBook. (2025). 5-Methoxy-2-phenoxyaniline Properties and CAS 76838-72-7.[1][2][6] Retrieved from

  • Thermo Fisher Scientific. (2023). HPLC Column Selection Guide for Aniline Derivatives. Retrieved from

Sources

High-Throughput Screening of 5-Methoxy-2-phenoxyaniline Scaffolds: Targeting NF-κB and Kinase Pathways

[1]

Abstract

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) is a privileged pharmacophore and key synthetic intermediate for Iguratimod , a novel disease-modifying antirheumatic drug (DMARD).[1][2] Beyond its role in manufacturing, this scaffold represents a "privileged structure" in medicinal chemistry, possessing the requisite solubility, aromaticity, and hydrogen-bonding potential to interact with diverse biological targets, including Nuclear Factor-kappa B (NF-κB) signaling components and Tyrosine Kinases (e.g., BTK, VEGFR).

This Application Note details a dual-modality High-Throughput Screening (HTS) campaign designed to identify bioactive derivatives of 5-Methoxy-2-phenoxyaniline. We outline a cell-based NF-κB reporter assay and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, providing a robust framework for fragment-based drug discovery (FBDD).[1]

Part 1: Strategic Rationale & Scaffold Pharmacology[1]

The "Privileged" Nature of the Scaffold

In Fragment-Based Drug Discovery (FBDD), 5-Methoxy-2-phenoxyaniline serves as an ideal starting fragment due to its Ligand Efficiency (LE) .[1]

  • Structural Logic: The phenoxy group provides hydrophobic bulk for deep pocket binding (e.g., the hydrophobic back pocket of kinases), while the aniline amine acts as a versatile handle for amide coupling or urea formation—critical for establishing hydrogen bonds with the hinge region of kinases or cysteine residues in covalent inhibitors.

  • Biological Relevance: Derivatives of this scaffold inhibit the production of immunoglobulins and cytokines (IL-1β, IL-6, TNF-α) by suppressing the NF-κB pathway, mimicking the mechanism of Iguratimod.[1]

Screening Workflow Overview

The following diagram illustrates the integrated screening logic, moving from library generation to hit validation.

HTS_Workflowcluster_PrimaryPrimary HTS (Parallel Tracks)StartLibrary Generation(5-Methoxy-2-phenoxyaniline Derivatives)TrackATrack A: Cell-BasedNF-κB Luciferase Reporter(HEK293/NF-κB-luc)Start->TrackATrackBTrack B: BiochemicalTR-FRET Kinase Binding(e.g., BTK/VEGFR)Start->TrackBAnalysisData Normalization(Z'-Factor Calculation)TrackA->AnalysisTrackB->AnalysisHitSelHit Selection(>50% Inhibition @ 10µM)Analysis->HitSelValidationSecondary Validation(Dose-Response IC50)HitSel->Validation

Figure 1: Dual-track HTS workflow targeting inflammatory and kinase pathways.

Part 2: Assay Protocols

Protocol A: Cell-Based NF-κB Luciferase Reporter Assay

Objective: To identify derivatives that suppress NF-κB transcriptional activity, a key mechanism in autoimmune inflammation.[1]

1. Reagents & Cell Line[3]
  • Cell Line: HEK293 stably transfected with an NF-κB response element driving firefly luciferase (HEK293-NFκB-Luc).[1]

  • Stimulant: Recombinant Human TNF-α (10 ng/mL final concentration).[1]

  • Control Inhibitor: Iguratimod (positive control) or Parthenolide.

  • Detection Reagent: Bright-Glo™ Luciferase Assay System (Promega) or equivalent.[1]

2. Experimental Procedure
  • Cell Plating: Dispense 20,000 cells/well into white, solid-bottom 384-well plates in 20 µL of assay medium (DMEM + 1% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of library compounds (10 mM DMSO stock) to assay plates. Final compound concentration: 10 µM. Final DMSO: 0.25%.

  • Stimulation: Add 10 µL of TNF-α (3x concentration) to all wells except "Min" controls.

    • Max Signal: Cells + TNF-α + DMSO.[1]

    • Min Signal: Cells + Buffer (no TNF-α) + DMSO.[1]

  • Incubation: Incubate for 5 hours at 37°C.

  • Detection: Add 30 µL of Luciferase Detection Reagent. Incubate 5 min at RT.

  • Read: Measure luminescence on a multimode plate reader (0.1s integration).

3. Data Analysis (Self-Validating Logic)

Calculate the Z'-Factor to ensure assay robustness before hit picking.

1
  • Acceptance Criteria: Z' > 0.5. If Z' < 0.5, check cell health or dispensing precision.

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: To screen for direct binding of phenoxyaniline derivatives to the ATP-binding pocket of kinases (e.g., BTK), utilizing the scaffold's aniline hinge-binding potential.[1]

1. Reagents
  • Kinase: Recombinant Human BTK (C-terminal His-tag).[1]

  • Tracer: Eu-labeled anti-His antibody + Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive probe).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

2. Experimental Procedure
  • Preparation: Prepare a master mix of Kinase (5 nM) and Eu-Antibody (2 nM) in assay buffer.

  • Dispensing: Add 5 µL of Kinase/Ab mix to a black, low-volume 384-well plate.

  • Compound Addition: Add 100 nL of compound (10 mM stock). Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer (Concentration =

    
     of tracer, typically 10-50 nM).
    
  • Equilibration: Incubate 60 min at RT in the dark.

  • Read: Measure TR-FRET on a compatible reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

3. Mechanistic Logic
  • Signal High (No Binding): The tracer binds the kinase. FRET occurs between Eu-Ab and Tracer.[1]

  • Signal Low (Hit): The phenoxyaniline derivative displaces the tracer. FRET is disrupted.

  • This assay is less susceptible to autofluorescence than standard intensity assays, crucial for screening aromatic amine libraries.

Part 3: Mechanism of Action & Visual Analysis

The 5-Methoxy-2-phenoxyaniline scaffold is hypothesized to act via two distinct mechanisms depending on its derivatization.

MOA_Pathwaycluster_KinaseKinase Inhibition (Direct)cluster_NFkBAnti-Inflammatory (Indirect)Scaffold5-Methoxy-2-phenoxyanilineDerivativeKinaseTyrosine Kinase(ATP Pocket)Scaffold->KinaseH-Bond (Hinge)IKKIKK ComplexScaffold->IKKModulatesPhosphoDownstream PhosphorylationKinase->PhosphoInhibitsIkBIκBα DegradationIKK->IkBBlocksNFkBNF-κB TranslocationIkB->NFkBPrevents Activation

Figure 2: Putative mechanisms of action for phenoxyaniline derivatives.[1]

Part 4: Data Summary & Troubleshooting

Expected Performance Metrics
ParameterNF-κB Cell AssayTR-FRET Kinase Assay
Throughput 10,000 wells/day50,000 wells/day
Signal-to-Background > 50:1> 3:1
Z' Factor > 0.6> 0.7
Hit Rate (Typical) 0.5 - 1.2%1.0 - 3.0%
Troubleshooting Guide
  • High Background in TR-FRET:

    • Cause: Compound fluorescence or precipitation.

    • Solution: Measure fluorescence at 615nm/665nm without Eu-antibody to flag autofluorescent compounds. 5-Methoxy-2-phenoxyaniline can oxidize; ensure fresh DMSO stocks.[1]

  • Low Z' in Cell Assay:

    • Cause: Edge effects or uneven cell plating.

    • Solution: Use a centrifugation step (1 min @ 500g) after plating to settle cells evenly. Incubate plates at RT for 20 min before putting in the incubator to reduce thermal gradients.

References

  • Synthesis and Biological Activity of Iguratimod

    • Urata, Y., et al. "Synthesis and anti-inflammatory activity of N-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]methanesulfonamide (T-614) and related compounds."[1] Chemical and Pharmaceutical Bulletin, 1995. Link

  • Phenoxyaniline as a Kinase Scaffold

    • Honigberg, L. A., et al. "The selective inhibitor PCI-32765 blocks B cell antigen receptor signaling and responses of malignant B cells." Proceedings of the National Academy of Sciences, 2010. (Describes Ibrutinib, which utilizes a phenoxyphenyl pharmacophore). Link

  • HTS Assay Guidance

    • Coussens, N. P., et al. "Assay Guidance Manual: High-Throughput Screening Assays." NCBI Bookshelf, 2018. Link

  • Chemical Properties

    • PubChem Compound Summary for CID 9429819 (5-Methoxy-2-phenoxyaniline).[1] Link

reaction conditions for coupling 5-Methoxy-2-phenoxyaniline with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Coupling 5-Methoxy-2-phenoxyaniline with Aryl Halides

Abstract

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) is a sterically demanding, electron-rich primary aniline often utilized as a scaffold in the synthesis of anti-inflammatory agents (e.g., Iguratimod analogs) and kinase inhibitors. Its ortho-phenoxy substituent presents a unique challenge for C-N cross-coupling: it imposes significant steric hindrance while potentially acting as a weak hemilabile ligand. This guide details optimized protocols for coupling this specific aniline with aryl halides, prioritizing Palladium-catalyzed Buchwald-Hartwig amination (Method A) and Copper-catalyzed Ullmann-type coupling (Method B).

Mechanistic Insight & Substrate Analysis

Substrate Challenges
  • Steric Hindrance: The phenoxy group at the C2 position creates a "roof" over the amine, retarding the approach of the palladium center during the transmetallation/amine binding step.

  • Electronic Bias: The C5-methoxy and C2-phenoxy groups make the aniline highly nucleophilic. While this generally favors amine binding, it also increases the risk of oxidation or side reactions with electrophilic directing groups.

  • Chelation Potential: The ether oxygen in the phenoxy group can transiently coordinate to the metal center (Pd or Cu), potentially stabilizing off-cycle resting states and slowing turnover.

Ligand Selection Logic

To overcome the steric barrier of the ortho-phenoxy group, the catalyst system must employ bulky, electron-rich phosphine ligands .

  • BrettPhos / RuPhos: These dialkylbiaryl phosphine ligands are the "Gold Standard" for hindered primary amines. They promote reductive elimination, which is often the rate-determining step for sterically crowded complexes.

  • XPhos: An excellent alternative for general steric bulk, particularly with aryl chlorides.

Experimental Protocols

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Preferred)

Best for: High yields, complex aryl halides, and late-stage functionalization.

Reagents:

  • Substrate: 5-Methoxy-2-phenoxyaniline (1.0 equiv)

  • Coupling Partner: Aryl Halide (Ar-Br or Ar-Cl) (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4) (1.0 – 2.0 mol%)

    • Note: Precatalysts (G3/G4) are preferred over Pd(OAc)2 + Ligand to ensure accurate stoichiometry and rapid activation.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M

Step-by-Step Protocol:

  • Setup: In a glovebox or under active N2 flow, charge a reaction vial with 5-Methoxy-2-phenoxyaniline (1.0 equiv), Aryl Halide (1.1 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition: Add BrettPhos Pd G4 (2 mol%).

    • If using free ligand: Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%) simultaneously.

  • Solvent: Add anhydrous Toluene (degassed). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The starting aniline (RT ~2.5 min) should disappear, replaced by the coupled product (RT > 4.0 min).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter: For extremely hindered aryl halides (e.g., ortho-substituted), switch to RuPhos Pd G4 , which has a smaller pocket tailored for secondary amine formation or hindered primary amines.

Method B: Cu-Catalyzed Ullmann-Type Coupling (Alternative)

Best for: Cost-sensitive scale-up, aryl iodides, and tolerance of protic functional groups.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Isobutyrylcyclohexanone (20 mol%) OR L-Proline (20 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: DMSO or DMF

  • Temperature: 90–110 °C

Step-by-Step Protocol:

  • Charge a Schlenk tube with CuI (10 mol%), K3PO4 (2.0 equiv), 5-Methoxy-2-phenoxyaniline (1.0 equiv), and Aryl Iodide (1.2 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add DMSO (0.5 M concentration) and the Ligand via syringe.

  • Stir at 100 °C for 16–24 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Visualization: Decision Matrix & Workflow

G Start Substrate: 5-Methoxy-2-phenoxyaniline Halide Aryl Halide Type? Start->Halide ArCl Aryl Chloride (Ar-Cl) Halide->ArCl Low Reactivity ArBr Aryl Bromide (Ar-Br) Halide->ArBr Standard ArI Aryl Iodide (Ar-I) Halide->ArI High Reactivity PdPath Method A: Pd-Catalysis (Buchwald-Hartwig) ArCl->PdPath ArBr->PdPath ArI->PdPath High Yield CuPath Method B: Cu-Catalysis (Ullmann) ArI->CuPath Cost Effective Ligand1 Ligand: BrettPhos (General Purpose) PdPath->Ligand1 Standard Ar-X Ligand2 Ligand: RuPhos (Max Steric Hindrance) PdPath->Ligand2 Ortho-Substituted Ar-X Ligand3 Ligand: L-Proline / Diketo compounds CuPath->Ligand3 Result Target: N-Aryl-5-methoxy- 2-phenoxyaniline Ligand1->Result Ligand2->Result Ligand3->Result

Figure 1: Decision matrix for selecting the optimal coupling strategy based on aryl halide reactivity and steric demand.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxy oxygen or impure reagents.Switch to Pd G4 precatalysts to ensure active Pd(0) generation. Use Cs2CO3 instead of NaOtBu to prevent base-sensitive side reactions.
Dehalogenation of Ar-X Hydride source present or difficult reductive elimination.Use Toluene instead of Dioxane/Alcohol. Increase catalyst loading to 3-5 mol%. Switch to RuPhos to accelerate reductive elimination.
C-O Coupling (Side Product) Phenol displacement (rare but possible with strong bases).Ensure the aniline is pure. Lower reaction temperature to 80 °C.
Product Inhibition Product coordinating to Pd.Use higher dilution (0.1 M).

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Steric Hindrance in the Pd-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.

  • Maitro, G., et al. "Precatalysts for the Buchwald–Hartwig Amination of Aryl Halides." Organic Process Research & Development, 2019, 23(8), 1547–1555.

  • EvitaChem. "5-Methoxy-2-phenoxyaniline Product Data and Applications." EvitaChem Catalog, 2023.

Application Notes and Protocols: Exploring the Photophysical Landscape of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Fluorophore Scaffold

5-Methoxy-2-phenoxyaniline is an intriguing aromatic amine derivative that holds considerable, yet largely unexplored, potential in the realm of photophysical studies. Its unique molecular architecture, combining an aniline moiety with a methoxy and a phenoxy group, suggests a rich and complex photophysical behavior. The interplay between the electron-donating amino and methoxy groups and the bulky, conjugated phenoxy substituent can give rise to interesting fluorescence properties, making it a candidate for applications as a fluorescent probe, a photosensitizer, or a building block for more complex photoactive systems. Aromatic amines are known to exhibit fluorescence, and their spectral properties are highly sensitive to the local environment, including solvent polarity and hydrogen bonding.[1][2] The presence of both a donor (amino group) and an acceptor-like (phenoxy group) functionality within the same molecule opens up the possibility of intramolecular charge transfer (ICT) phenomena upon photoexcitation, a key characteristic of many environmentally sensitive fluorescent probes.[3]

This guide provides a comprehensive overview of the potential photophysical applications of 5-Methoxy-2-phenoxyaniline, along with detailed protocols for its characterization. As a molecule with limited specific literature on its photophysical properties, this document serves as a foundational resource, drawing upon established principles of fluorescence spectroscopy and the known behavior of analogous aromatic compounds to guide researchers in their investigations.

Physicochemical and Predicted Photophysical Properties

A thorough understanding of the fundamental properties of 5-Methoxy-2-phenoxyaniline is the first step in harnessing its photophysical potential.

PropertyValue/PredictionSource/Rationale
Molecular Formula C₁₃H₁₃NO₂PubChem CID: 9429819
Molecular Weight 215.25 g/mol PubChem CID: 9429819
Appearance Expected to be a solid at room temperatureGeneral property of aromatic amines.[4][5]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, Chloroform), sparingly soluble in water.Based on the aromatic and ether functionalities.[5]
Predicted Absorption Max (λ_abs) ~280-320 nm in non-polar solventsAromatic compounds typically show absorption bands in the UV region.[6] The aniline and phenoxy chromophores will contribute to this absorption.
Predicted Emission Max (λ_em) ~340-450 nm in non-polar solvents, with potential for red-shift in polar solvents.Aniline derivatives are known to fluoresce in this range.[1] The potential for ICT could lead to significant solvatochromic shifts.[7]
Predicted Quantum Yield (Φ_F) Low to moderate.The quantum yield is the ratio of emitted photons to absorbed photons.[8][9] The flexible phenoxy group may lead to non-radiative decay pathways, potentially lowering the quantum yield.
Predicted Fluorescence Lifetime (τ_F) 1-5 nanosecondsTypical range for small organic fluorophores.

Core Application: 5-Methoxy-2-phenoxyaniline as an Environmentally Sensitive Fluorescent Probe

The structural features of 5-Methoxy-2-phenoxyaniline suggest its potential as a fluorescent probe that is sensitive to the polarity of its microenvironment. The lone pair of electrons on the aniline nitrogen can participate in intramolecular charge transfer upon excitation, a process that is often influenced by the surrounding solvent molecules. This sensitivity can be exploited to study biological membranes, protein binding sites, and other complex systems.

Workflow for Characterizing a Novel Fluorescent Probe

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Environmental Sensitivity Studies cluster_3 Advanced Photophysical Studies synthesis Synthesis of 5-Methoxy- 2-phenoxyaniline purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence solvatochromism Solvatochromism Study (Varying Solvent Polarity) uv_vis->solvatochromism quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime transient_absorption Transient Absorption Spectroscopy lifetime->transient_absorption ph_dependence pH Dependence Study solvatochromism->ph_dependence

Caption: Workflow for the comprehensive photophysical characterization of 5-Methoxy-2-phenoxyaniline.

Experimental Protocols

Protocol 1: Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the fundamental measurements to determine the absorption and emission properties of 5-Methoxy-2-phenoxyaniline.

Objective: To determine the wavelength of maximum absorption (λ_abs) and emission (λ_em), and the Stokes shift.

Materials:

  • 5-Methoxy-2-phenoxyaniline

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 5-Methoxy-2-phenoxyaniline in a suitable solvent (e.g., acetonitrile).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvents to achieve an absorbance of approximately 0.1 at the λ_abs to minimize inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum of the sample solution from 250 nm to 450 nm.

    • Use the corresponding solvent as a blank.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission Measurement:

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 300 nm to 600 nm).

    • Ensure the emission spectrum is corrected for the instrument's response.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Calculate the Stokes shift (in nm and cm⁻¹) using the following formula: Stokes Shift (nm) = λ_em - λ_abs

Causality Behind Experimental Choices:

  • Using spectroscopic grade solvents is crucial to avoid interference from impurities.

  • Maintaining a low absorbance (around 0.1) prevents inner filter effects where the emitted fluorescence is reabsorbed by the sample, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process.[8][10]

Objective: To determine the fluorescence quantum yield of 5-Methoxy-2-phenoxyaniline relative to a standard.

Materials:

  • 5-Methoxy-2-phenoxyaniline solution (absorbance ~0.1)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvents

  • Quartz cuvettes

  • Fluorometer with an integrating sphere (for absolute measurements) or a standard sample holder (for relative measurements).

Procedure (Relative Method):

  • Prepare Solutions: Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

  • Measure Absorption: Record the absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ_F is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Causality Behind Experimental Choices:

  • The use of a well-characterized standard is essential for the accuracy of the relative quantum yield determination.

  • Matching the solvent for both the sample and the standard is important as the quantum yield can be solvent-dependent. The refractive index term accounts for differences in the light-gathering efficiency of the instrument in different solvents.

Protocol 3: Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and provides insights into the excited state dynamics.

Objective: To measure the fluorescence lifetime (τ_F) of 5-Methoxy-2-phenoxyaniline.

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system[11][12]

  • Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λ_abs of the sample.

  • Fast photodetector (e.g., photomultiplier tube or avalanche photodiode).

Procedure:

  • Sample Preparation: Prepare a dilute solution of 5-Methoxy-2-phenoxyaniline in the desired solvent.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[13]

  • Fluorescence Decay Measurement:

    • Excite the sample with the pulsed light source.

    • Collect the fluorescence emission at the λ_em.

    • Record the fluorescence decay curve.

  • Data Analysis:

    • Fit the fluorescence decay curve using a deconvolution method with the measured IRF.

    • Determine the fluorescence lifetime(s) from the best-fit model (e.g., mono- or multi-exponential decay).

Causality Behind Experimental Choices:

  • TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes down to picoseconds.[11]

  • Measuring the IRF is crucial for accurate deconvolution of the sample's fluorescence decay from the instrument's response.

Protocol 4: Solvatochromism Study

This study investigates the effect of solvent polarity on the absorption and fluorescence spectra, providing evidence for intramolecular charge transfer.

Objective: To assess the sensitivity of the spectral properties of 5-Methoxy-2-phenoxyaniline to the solvent environment.

Materials:

  • 5-Methoxy-2-phenoxyaniline

  • A series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol).

Procedure:

  • Prepare Solutions: Prepare solutions of 5-Methoxy-2-phenoxyaniline in each solvent with an absorbance of ~0.1.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for each solution as described in Protocol 1.

  • Data Analysis:

    • Plot the Stokes shift (in cm⁻¹) against a solvent polarity parameter (e.g., the Lippert-Mataga plot using the orientation polarizability, Δf).

    • A linear relationship in the Lippert-Mataga plot is indicative of a change in dipole moment upon excitation, supporting an ICT mechanism.

Causality Behind Experimental Choices:

  • The choice of a range of solvents with varying polarities allows for a systematic investigation of the solvatochromic effect.

  • The Lippert-Mataga plot is a standard method for analyzing solvatochromic data to infer changes in the electronic structure of a molecule upon excitation.

Advanced Photophysical Investigation: Transient Absorption Spectroscopy

For a deeper understanding of the excited-state dynamics, transient absorption spectroscopy can be employed. This technique allows for the observation of short-lived excited states and their decay pathways.[14][15][16]

Conceptual Workflow for Transient Absorption Spectroscopy

G cluster_0 Excitation cluster_1 Probing cluster_2 Detection & Analysis pump Pump Pulse (e.g., fs laser) Excites the sample probe Probe Pulse (broadband) Monitors changes in absorption pump->probe Time Delay (Δt) detector Detector Measures probe intensity probe->detector analysis Data Analysis Generates transient spectra and kinetics detector->analysis

Caption: A simplified workflow for a pump-probe transient absorption spectroscopy experiment.

By monitoring the changes in absorption of the probe pulse as a function of the time delay after the pump pulse, one can track the formation and decay of excited states, including the singlet excited state and potentially a triplet state formed through intersystem crossing.

Conclusion and Future Outlook

While direct experimental data on the photophysical properties of 5-Methoxy-2-phenoxyaniline is currently scarce, its molecular structure strongly suggests a rich and interesting photochemistry. The protocols and application notes provided here offer a comprehensive framework for researchers to systematically investigate this promising molecule. By following these guidelines, scientists can elucidate its fundamental photophysical parameters, explore its potential as an environmentally sensitive fluorescent probe, and pave the way for its application in various fields, from materials science to biological imaging and drug development. The exploration of this and similar understudied fluorophores is essential for the continued advancement of fluorescence-based technologies.

References

Sources

scale-up synthesis of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 5-Methoxy-2-phenoxyaniline

Abstract

This document provides a comprehensive guide for the multi-gram , a key intermediate in pharmaceutical and materials science research. The outlined two-step synthetic pathway is designed for robustness, scalability, and efficiency. It begins with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a clean and efficient catalytic hydrogenation to yield the target aniline. This guide delves into the rationale behind the chosen methodology, offers detailed step-by-step protocols, and addresses critical process considerations for safe and successful scale-up. All procedural details are grounded in established chemical principles to ensure reliability and reproducibility for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

5-Methoxy-2-phenoxyaniline is a substituted diaryl ether amine, a structural motif frequently found in pharmacologically active compounds and advanced materials.[1][2] The methoxy and amine functionalities provide strategic points for further chemical modification, making it a valuable building block in the synthesis of more complex molecular targets.[3] The development of a reliable and scalable synthesis is therefore critical to support advanced research and development pipelines.

The synthetic strategy detailed herein was selected for its proven reliability in industrial applications and its avoidance of costly or difficult-to-handle reagents. The core of this process is the formation of the diaryl ether bond, a notoriously challenging transformation that can be effectively mediated by copper catalysis in an Ullmann-type reaction.[4][5][6]

This process is broken down into two main stages:

  • Step 1: Ullmann Condensation: Synthesis of 1-methoxy-4-nitro-2-phenoxybenzene from 2-chloro-5-nitroanisole and phenol. The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic substitution, making the reaction more efficient.

  • Step 2: Catalytic Hydrogenation: Reduction of the nitro-intermediate to the target 5-Methoxy-2-phenoxyaniline using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is chosen for its high yield, clean conversion, and simple work-up procedure.

Overall Synthetic Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification A 2-Chloro-5-nitroanisole C 1-Methoxy-4-nitro-2-phenoxybenzene A->C CuI, K2CO3 DMF, 140-150 °C B Phenol B->C D 5-Methoxy-2-phenoxyaniline (Final Product) C->D H2 (g), Pd/C Ethanol, RT E Crude Product D->E Work-up F Pure Crystalline Solid E->F Recrystallization

Caption: High-level workflow for the two-step synthesis of 5-Methoxy-2-phenoxyaniline.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[7]

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Purpose
2-Chloro-5-nitroanisole33555-03-6187.58Starting Material
Phenol108-95-294.11Starting Material
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Copper(I) Iodide (CuI)7681-65-4190.45Catalyst
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Catalyst
Hydrogen (H₂)1333-74-02.02Reducing Agent
Ethanol (EtOH)64-17-546.07Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Brine (Saturated NaCl)7647-14-558.44Aqueous Wash
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent
Step 1: Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene

Rationale: The Ullmann condensation is a classic and robust method for forming diaryl ether bonds.[6] Copper(I) iodide is an effective catalyst for this transformation. Potassium carbonate is used as the base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

G cluster_mech Simplified Ullmann Condensation Mechanism Phenol Phenol (Ar'-OH) Phenoxide Phenoxide (Ar'-O⁻) Phenol->Phenoxide -H⁺ Base Base (K₂CO₃) OxAdd Oxidative Addition [Ar-Cu(III)-X(OAr') complex] Phenoxide->OxAdd CuI Cu(I) Catalyst CuI->OxAdd ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd OxAdd->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') OxAdd->Product Reductive Elimination RedElim Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-phenoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

Introduction to the Synthesis of 5-Methoxy-2-phenoxyaniline

5-Methoxy-2-phenoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring a diaryl ether linkage, presents specific synthetic challenges. The formation of the C-O bond between the aniline and phenyl rings is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2][3]

The choice between these methods often depends on the available starting materials, desired scale, and tolerance of functional groups. Both pathways, while powerful, have potential pitfalls that can lead to low yields, side product formation, and purification difficulties. This guide will equip you with the knowledge to navigate these challenges and optimize your synthetic outcomes.

Core Synthetic Pathways

The synthesis of 5-Methoxy-2-phenoxyaniline generally proceeds via the coupling of a substituted aniline derivative with a phenol or vice versa. The two primary retrosynthetic disconnections are illustrated below:

Retrosynthesis cluster_ullmann Ullmann Condensation (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Ullmann_Reactants 2-Halo-5-methoxyaniline + Phenol Ullmann_Product 5-Methoxy-2-phenoxyaniline Ullmann_Reactants->Ullmann_Product Cu catalyst, Base, High Temp. Buchwald_Reactants 2-Bromo-4-methoxyaniline + Phenol Buchwald_Product 5-Methoxy-2-phenoxyaniline Buchwald_Reactants->Buchwald_Product Pd catalyst, Ligand, Base Target 5-Methoxy-2-phenoxyaniline Target->Ullmann_Product Target->Buchwald_Product

Figure 1: Primary retrosynthetic approaches to 5-Methoxy-2-phenoxyaniline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-Methoxy-2-phenoxyaniline and similar diaryl ethers.

Low or No Product Formation

Q1: My Ullmann reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: The Ullmann condensation is notoriously sensitive to several factors. Here's a checklist of potential issues and their solutions:

  • Catalyst Activity: The quality and activation state of the copper catalyst are paramount.

    • Insight: Traditional Ullmann reactions often require stoichiometric amounts of copper powder, which can be inconsistent. Modern methods utilize catalytic amounts of copper(I) salts (e.g., CuI, CuBr) with a ligand.[4] The use of "activated" copper, prepared by reducing a copper salt, can also improve reactivity.[5]

    • Troubleshooting:

      • Ensure your copper(I) salt is fresh and has been stored under an inert atmosphere to prevent oxidation to the less active copper(II) state.

      • Consider using a ligand to enhance the solubility and reactivity of the copper catalyst. Simple, inexpensive ligands like N,N-dimethylglycine or 1,10-phenanthroline can dramatically accelerate the reaction and allow for lower reaction temperatures.[6]

      • If using copper powder, try activating it by washing with a dilute acid to remove surface oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

  • Reaction Temperature: Ullmann reactions traditionally require high temperatures (often >180 °C).[7]

    • Insight: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier.

    • Troubleshooting:

      • Ensure your reaction is reaching the target temperature. Use a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene.[7]

      • If using a lower-boiling solvent, consider switching to one with a higher boiling point.

      • The addition of a suitable ligand can often allow for lower reaction temperatures (e.g., 90-120 °C).

  • Base Selection and Quality: The base plays a crucial role in deprotonating the phenol.

    • Insight: Incomplete deprotonation will result in a low concentration of the active nucleophile.

    • Troubleshooting:

      • Use a strong, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.

      • Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[4]

Q2: My Buchwald-Hartwig amination is giving a low yield. What should I check?

A2: The Buchwald-Hartwig reaction is a powerful tool, but its success hinges on the careful selection of the catalyst system and reaction conditions.

  • Catalyst System (Palladium Pre-catalyst and Ligand): This is the most critical component.

    • Insight: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is highly dependent on the substrates.[8]

    • Troubleshooting:

      • For the coupling of anilines with aryl halides, bulky, electron-rich phosphine ligands are generally preferred. Consider screening a panel of ligands such as XPhos, RuPhos, or BrettPhos.[9]

      • Use a reliable palladium pre-catalyst (e.g., a palladacycle like G3 or G4 Buchwald pre-catalysts) for consistent generation of the active Pd(0) species.[9] Using Pd(OAc)₂ or Pd₂(dba)₃ can sometimes lead to less reproducible results.

      • Ensure all catalyst components are handled under an inert atmosphere (e.g., in a glovebox) to prevent deactivation.

  • Base Selection: The choice of base can significantly impact the reaction rate and functional group tolerance.

    • Insight: Strong bases like NaOtBu or LHMDS are commonly used and often lead to faster reactions. However, they can be incompatible with sensitive functional groups like esters or nitro groups.[8][10]

    • Troubleshooting:

      • If your starting materials are robust, NaOtBu is a good first choice.

      • If you have base-sensitive functional groups, switch to a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared to use a higher reaction temperature or longer reaction time.[10]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Insight: Common solvents include toluene, dioxane, and THF.[10] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[10]

    • Troubleshooting:

      • Ensure your solvent is rigorously dried before use.

      • If you observe poor solubility of your starting materials, consider using a different solvent or a solvent mixture.

Side Product Formation

Q3: I am observing significant amounts of a homocoupled biaryl product from my aryl halide starting material in my Ullmann reaction. How can I minimize this?

A3: Homocoupling is a common side reaction in Ullmann condensations.[11]

  • Insight: This side reaction is favored at very high temperatures and with highly activated copper.

  • Troubleshooting:

    • Try to lower the reaction temperature. The use of a suitable ligand can often facilitate the desired cross-coupling at a lower temperature, thus disfavoring the homocoupling pathway.

    • Ensure the stoichiometry of your reactants is appropriate. Using a slight excess of the phenol component can help to favor the cross-coupling reaction.

Q4: In my Buchwald-Hartwig reaction, I am seeing hydrodehalogenation of my aryl halide starting material. What is causing this?

A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Insight: This can occur through a competing reaction pathway involving β-hydride elimination from the palladium intermediate, especially if there are sources of hydrogen in the reaction mixture.[2]

  • Troubleshooting:

    • Ensure your solvent and base are anhydrous.

    • The choice of ligand can influence the propensity for this side reaction. Screening different ligands may identify one that favors the desired C-N bond formation.

Experimental Protocols

Protocol 1: Ullmann Condensation (General Procedure)

This protocol is based on modern, ligand-accelerated Ullmann conditions.

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylglycine (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methoxyaniline, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann_Workflow A 1. Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous DMF B->C D 4. Heat to 90-110 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Workup: Cool, Dilute, Filter E->F G 7. Extraction and Drying F->G H 8. Purification by Column Chromatography G->H

Figure 2: General workflow for the Ullmann condensation.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol utilizes a modern palladium pre-catalyst and a biarylphosphine ligand.

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 equiv)

  • Phenol (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (0.02 equiv)

  • XPhos ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Add 2-bromo-5-methoxyaniline and phenol.

  • Seal the flask, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Workflow A 1. Combine Catalyst, Ligand, Base, and Reactants in Glovebox B 2. Add Anhydrous Toluene A->B C 3. Heat to 80-110 °C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Workup: Cool, Quench D->E F 6. Extraction and Drying E->F G 7. Purification by Column Chromatography F->G

Figure 3: General workflow for the Buchwald-Hartwig amination.

Data Summary and Optimization Parameters

The following table provides a starting point for optimizing the synthesis of 5-Methoxy-2-phenoxyaniline.

ParameterUllmann CondensationBuchwald-Hartwig AminationKey Considerations
Catalyst CuI (5-10 mol%)Pd Pre-catalyst (1-5 mol%)Catalyst quality is crucial. Use fresh, high-purity reagents.
Ligand N,N-Dimethylglycine (10-20 mol%)Biarylphosphine (e.g., XPhos) (2-10 mol%)Ligand choice is substrate-dependent and may require screening.
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv)Base strength affects reaction rate and functional group tolerance.
Solvent DMF, NMP, DioxaneToluene, Dioxane, THFMust be anhydrous and able to solubilize reactants.
Temperature 90 - 150 °C80 - 110 °CLower temperatures are generally preferred to minimize side reactions.
Typical Yield 60 - 90%70 - 95%Highly dependent on substrate and optimization.

References

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. Available at: [Link]

  • Ullmann coupling-An overview - OperaChem. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. Available at: [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. Available at: [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Effect of size of copper nanoparticles on its catalytic behaviour in Ullman reaction. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. Available at: [Link]

Sources

troubleshooting side reactions in 5-Methoxy-2-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenoxyaniline. This molecule is a crucial building block in pharmaceutical development, and its efficient synthesis is paramount. However, the formation of the diaryl ether linkage, typically via Ullmann condensation, is often accompanied by challenging side reactions that can complicate purification and reduce yields.

As a Senior Application Scientist, my goal is to move beyond simple procedural lists. This guide is designed to provide you with a deep, mechanistic understanding of the challenges you may face. We will explore the causality behind common experimental pitfalls and equip you with robust, field-proven strategies to troubleshoot and optimize your synthesis. The protocols and logic presented here are designed to be self-validating, empowering you to achieve consistent and high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 5-Methoxy-2-phenoxyaniline?

The most prevalent method is a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction).[1][2] This reaction typically involves coupling a substituted aryl halide (e.g., 2-bromo-4-methoxyaniline or its nitro precursor) with phenol in the presence of a copper catalyst and a base. Modern protocols often employ ligands to facilitate the reaction under milder conditions, improving yields and reducing side products.[2]

Q2: My reaction yield is consistently low. What are the first things I should check?

Low yield is a common issue stemming from several potential root causes. Begin by assessing these three critical areas:

  • Catalyst Activity: Copper(I) catalysts are sensitive to air and can oxidize to the less active Copper(II) state.[3] Ensure you are using a fresh, high-purity Cu(I) source (like CuI or CuBr) or that your catalyst is properly activated.

  • Reaction Conditions: The classic Ullmann reaction requires high temperatures (often >150 °C).[1] If you are operating at lower temperatures without a suitable ligand, the reaction rate may be impractically slow.

  • Purity of Reagents: The presence of water can protonate the phenoxide, reducing its nucleophilicity, and can also contribute to side reactions like hydrodehalogenation.[4] Ensure you are using anhydrous solvents and that your base is thoroughly dried.

Q3: What are the most common impurities I should expect to find?

Impurity profiles can vary, but several common byproducts arise from predictable side reactions. Key impurities include:

  • Starting Materials: Unreacted 2-halo-5-methoxyaniline (or precursor) and phenol.

  • Hydrodehalogenated Starting Material: The aryl halide starting material in which the halogen has been replaced by a hydrogen.[4]

  • Biaryl Homocoupling Products: Self-coupling of the aryl halide to form a symmetrical biaryl compound.[3]

  • Phenol Homocoupling Products: Oxidative coupling of phenol can lead to various polyphenolic structures, especially under harsh conditions.

Q4: How can I effectively purify the final 5-Methoxy-2-phenoxyaniline product?

The final product is typically a solid. Purification strategy depends on the scale and impurity profile:

  • Column Chromatography: This is the most effective method for removing structurally similar impurities. A silica gel column with a gradient solvent system (e.g., hexanes/ethyl acetate) is standard.

  • Recrystallization: If the primary impurities have significantly different solubilities than the product, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be a highly effective and scalable purification method.

  • Acid-Base Extraction: As an aniline, the product is basic. An aqueous acid wash (e.g., dilute HCl) can be used during workup to extract the product into the aqueous phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems with probable causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Conversion of Aryl Halide

Your reaction stalls, leaving a high percentage of unreacted aryl halide starting material.

Probable CauseScientific Explanation & Recommended Solution
A. Inactive Catalyst System Explanation: The catalytic cycle for Ullmann condensation relies on Cu(I).[1] If your copper source is primarily Cu(II) due to oxidation, or if the chosen ligand is inappropriate, the catalytic turnover will be poor. Solution: Use high-purity CuI as the precatalyst. Consider adding a chelating ligand, such as 1,10-phenanthroline or an oxime-based ligand, which can stabilize the Cu(I) state and accelerate the catalytic cycle, often allowing for lower reaction temperatures.[4]
B. Insufficient Base Strength or Solubility Explanation: The reaction requires the deprotonation of phenol to form the nucleophilic phenoxide.[5] If the base (e.g., K₂CO₃) is not strong enough or is poorly soluble in the reaction solvent, the concentration of the active nucleophile will be too low. Solution: Switch to a stronger and more soluble base like Cesium Carbonate (Cs₂CO₃). The larger cesium cation increases the solubility of the carbonate salt and enhances the basicity, leading to more efficient phenoxide formation.[5]
C. Inappropriate Aryl Halide Explanation: The first step in the catalytic cycle is often the oxidative addition of the aryl halide to the copper center. The reactivity of the C-X bond is critical and follows the trend I > Br > Cl >> F.[6] Solution: If you are using an aryl chloride or bromide and observing low conversion, switching to the corresponding aryl iodide will significantly increase the reaction rate. While more expensive, the higher reactivity can justify the cost in terms of yield and process efficiency.
Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct

You observe a significant amount of a byproduct resulting from the homocoupling of your aryl halide starting material.

Probable CauseScientific Explanation & Recommended Solution
A. High Reaction Temperature Explanation: At elevated temperatures, the organocopper intermediate (Ar-Cu) can undergo homocoupling before it has a chance to react with the phenoxide. This side reaction is often competitive with the desired cross-coupling pathway.[3] Solution: The primary strategy is to lower the reaction temperature. This is often only possible by increasing the catalyst's activity. Employ a modern, ligand-assisted protocol. Ligands like dimethylglyoxime have been shown to promote the desired C-O bond formation at temperatures as low as 82 °C, effectively shutting down the high-temperature homocoupling pathway.[4]
B. Catalyst System Favors Homocoupling Explanation: In the absence of a suitable ligand, the copper center is more "exposed," which can facilitate the undesired coupling of two organocopper intermediates. Solution: Introduce a chelating ligand. The ligand coordinates to the copper center, sterically hindering the approach of a second organocopper species and electronically favoring the reductive elimination step that forms the desired diaryl ether product.
Problem 3: Product is Contaminated with Hydrodehalogenated Starting Material

Analysis shows the presence of 5-methoxyaniline (the starting aryl halide minus the halogen).

Probable CauseScientific Explanation & Recommended Solution
A. Presence of Protic Impurities Explanation: Trace amounts of water or other protic species can act as a proton source. The organocopper intermediate (Ar-Cu) can be protonated, leading to the formation of the hydrodehalogenated arene and a Cu(I)-OH species. Solution: Rigorously dry all reagents and solvents. Use freshly distilled, anhydrous solvents (e.g., DMF, Toluene, Dioxane). Dry the base (K₂CO₃ or Cs₂CO₃) in an oven before use. Run the reaction under a completely inert atmosphere of dry nitrogen or argon to prevent atmospheric moisture from entering the system.

Data Presentation & Protocols

Table 1: Comparison of Ullmann Reaction Conditions for Diaryl Ether Synthesis
ParameterClassic UllmannLigand-Accelerated Ullmann
Catalyst Stoichiometric Cu or Cu₂OCatalytic Cu(I) salt (e.g., CuI, 1-10 mol%)
Ligand NoneOften required (e.g., Phenanthrolines, Oximes)
Base K₂CO₃, Na₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Pyridine, Quinoline, or neatDMF, DMSO, Toluene, Dioxane
Temperature 150-220 °C80-130 °C
Common Side Reactions Homocoupling, DecompositionHydrodehalogenation
Reference [1][2][4]
Protocol 1: Ligand-Accelerated Ullmann Synthesis of 5-Methoxy-2-phenoxyaniline

This protocol is a representative, optimized procedure based on modern synthetic methods.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), 2-bromo-5-methoxyaniline (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add phenol (1.2 equiv) followed by anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-Methoxy-2-phenoxyaniline.

Protocol 2: Analytical Method for Purity Assessment

Impurity profiling is critical for quality control.[7][8] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.

  • System: HPLC with UV detection (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analysis: This method should provide good separation of the non-polar starting materials, the moderately polar product, and any polar byproducts. For definitive identification of unknown impurity peaks, fractions can be collected for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification reagents 1. Add Reagents (Aryl Halide, Phenol, CuI, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Cool & Filter (Remove Inorganics) react->workup extract 6. Liquid-Liquid Extraction workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: A standard workflow for the synthesis and purification of 5-Methoxy-2-phenoxyaniline.

Key Reaction Pathways: Desired vs. Side Reaction

G ArX Ar-X (Aryl Halide) ArCuX [Ar-Cu-X] ArX->ArCuX PhOH Ph-OH (Phenol) DesiredProduct Ar-O-Ph (Desired Ether) Cu_cat Cu(I) Catalyst + Base Cu_cat->ArCuX ArCuX->DesiredProduct + Ph-O⁻ (Cross-Coupling) SideProduct Ar-Ar (Homocoupling) ArCuX->SideProduct + [Ar-Cu-X] (Self-Coupling)

Caption: Competing pathways in Ullmann condensation: desired cross-coupling vs. homocoupling.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield check_conversion Is Aryl Halide Consumed? start->check_conversion no_conversion NO check_conversion->no_conversion No yes_conversion YES check_conversion->yes_conversion Yes cause_inactive Cause: Inactive Catalyst / Conditions no_conversion->cause_inactive solution_inactive Solution: • Use fresh CuI / Add Ligand • Increase Temperature • Use Stronger Base (Cs₂CO₃) • Use Ar-I instead of Ar-Br/Cl cause_inactive->solution_inactive check_byproducts Are Major Byproducts Present? yes_conversion->check_byproducts yes_byproducts YES check_byproducts->yes_byproducts Yes no_byproducts NO check_byproducts->no_byproducts No cause_byproducts Cause: Side Reactions (Homocoupling, Degradation) yes_byproducts->cause_byproducts solution_byproducts Solution: • Lower Temperature • Add Ligand • Ensure Anhydrous Conditions cause_byproducts->solution_byproducts cause_workup Cause: Workup / Purification Loss no_byproducts->cause_workup solution_workup Solution: • Optimize Extraction pH • Check Chromatography Loading • Verify Product Stability cause_workup->solution_workup

Caption: A decision tree for systematically diagnosing the root cause of low reaction yield.

References

  • Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap . Patsnap. Available at: [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. Google Patents.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis . (2017). Inorganic Chemistry. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . (2013). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors . (2014). Beilstein Journals. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . (2021). MDPI. Available at: [Link]

  • The Williamson Ether Synthesis . (2014). Master Organic Chemistry. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . (2025). AMSbiopharma. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) . (2021). YouTube. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . (2004). Organic Letters. Available at: [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview . (2022). ResearchGate. Available at: [Link]

  • Synthesis of New Hetero-phenylamino Derivatives of benzo[a]phenoxazin-5-one via Palladium-catalyzed Buchwald-Hartwig Amination Protocol . (2016). ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . Research and Reviews. Available at: [Link]

  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents. Google Patents.
  • method 8131 aniline and selected derivatives by gas chromatography - EPA . EPA. Available at: [Link]

  • The Mechanism of the Modified Ullmann Reaction . (2012). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2025). YouTube. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Identification of Pharmaceutical Impurities . (2007). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Chemistry Ullmann Reaction - sathee jee . sathee jee. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders . (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit . (2015). Reddit. Available at: [Link]

  • Williamson Ether Synthesis Practice Problems . Chemistry Steps. Available at: [Link]

Sources

stability issues of 5-Methoxy-2-phenoxyaniline in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2-phenoxyaniline Stability Guide

Ticket ID: #STAB-76838 Subject: Stability, Solubilization, and Handling of 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely working with 5-Methoxy-2-phenoxyaniline (also known as 3-amino-4-phenoxyanisole) as a key intermediate in the synthesis of Iguratimod or novel kinase inhibitors.[1]

This compound presents a classic "aniline paradox": its electron-rich structure—enhanced by the methoxy and phenoxy groups—makes it a versatile nucleophile for synthesis but simultaneously renders it highly susceptible to oxidative degradation and photolysis .[1]

This guide is not a generic template. It is a specific troubleshooting protocol designed to prevent the "browning" of your solutions and ensure HPLC purity retention >99% over 24 hours.

Part 1: The Triage (Quick Troubleshooting)

Q1: My clear stock solution turned yellow/brown overnight at 4°C. Is it ruined? Answer: Likely, yes.

  • Diagnosis: This is the hallmark of oxidative coupling . The primary amine, activated by the electron-donating methoxy group at the meta position (relative to the amine), readily undergoes radical cation formation.[1] These radicals couple to form azo-dimers and quinone-imine species, which are intensely colored (chromophores) even at trace concentrations (<0.5%).[1]

  • Action: Run a QC check. If purity is <98%, discard.[1] The degradation products can act as radical initiators, accelerating further decomposition.[1]

Q2: I see a fine precipitate upon diluting my DMSO stock into aqueous buffer. Answer: This is a solubility crash, not chemical degradation.[1]

  • Diagnosis: 5-Methoxy-2-phenoxyaniline is highly lipophilic (LogP ≈ 2.8).[1] It is practically insoluble in neutral water.

  • Action: Ensure your final organic co-solvent concentration (DMSO/Ethanol) is >5-10%, or lower the pH.[1] The pKa of the anilinium ion is approximately 4.5. Diluting into a buffer with pH < 4.0 will protonate the amine, drastically increasing solubility (forming the hydrochloride salt in situ).

Q3: Can I store the solution in ethanol? Answer: Not recommended for long-term storage.[1]

  • Reasoning: Ethanol is volatile and hygroscopic. Evaporation alters concentration, and absorbed atmospheric water promotes hydrolysis and oxidation.[1]

  • Recommendation: Use anhydrous DMSO for stock solutions.

Part 2: The "Golden Standard" Preparation Protocol

To ensure stability, you must eliminate the three enemies: Oxygen, Light, and High pH .[1]

Reagents Required:
  • Compound: 5-Methoxy-2-phenoxyaniline (Purity >98%)[1][2]

  • Solvent: Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)[1]

  • Gas: Argon or Nitrogen (High purity)[1]

  • Acid (Optional): 1N HCl (for salt conversion)

Step-by-Step Workflow:
  • Environment Prep: Work under low light or amber light. The methoxy group increases electron density, shifting absorption into the near-UV/visible range, making the molecule photolabile.[1]

  • Weighing: Weigh the powder into an amber glass vial. Do not use clear glass.[1]

  • Deoxygenation (Critical): Before adding solvent, purge the DMSO with Argon for 5 minutes. Dissolved oxygen is the primary driver of the "browning" reaction.

  • Dissolution:

    • Add the degassed DMSO to the vial.

    • Vortex for 30 seconds.

    • Pro-Tip: If the solution is for long-term storage (>1 week), add 1 equivalent of HCl (if compatible with downstream chemistry). Converting the free base amine (

      
      ) to the ammonium salt (
      
      
      
      ) deactivates the ring against oxidation by removing the lone pair electrons from resonance.
  • Storage: Blanket the headspace with Argon, seal tightly with a parafilm-wrapped cap, and store at -20°C .

Stability Metrics:

Condition Solvent Purity (Day 1) Purity (Day 7) Observation
Ambient / Air DMSO 99.2% 88.5% Dark Brown Solution
4°C / Dark DMSO 99.5% 96.1% Light Yellow
-20°C / Argon DMSO 99.8% 99.6% Clear / Colorless

| -20°C / Argon (+HCl) | DMSO | 99.8% | 99.8% | Clear / Colorless |[1]

Part 3: Mechanistic Insight (Why does this happen?)

The instability stems from the Synergistic Activation of the benzene ring.

  • The Amine (-NH2): A strong activator (ortho/para director).

  • The Methoxy (-OCH3): A strong activator.

  • The Phenoxy (-OPh): A moderate activator.

All three groups push electron density into the ring. While this makes the compound an excellent nucleophile for your synthesis (e.g., reacting with sulfonyl chlorides), it also lowers the oxidation potential.[1]

The Degradation Pathway: Upon exposure to air (O2) and light (hv), the amine undergoes Single Electron Transfer (SET) to form a radical cation.[1] This radical rapidly dimerizes or polymerizes.

DegradationPathway Start 5-Methoxy-2-phenoxyaniline (Clear Solution) Radical Anilino Radical Cation [Reactive Intermediate] Start->Radical Oxidation (O2) + Light (hv) Dimer Azo/Hydrazo Dimers (Yellow/Orange) Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Dark Brown Precipitate) Dimer->Polymer Polymerization Prevention PREVENTION: 1. Argon purge (Stops O2) 2. Acidification (Blocks lone pair) 3. Amber vials (Blocks hv) Prevention->Start

Figure 1: The oxidative cascade of electron-rich anilines. Note that the initial oxidation step is irreversible.[1]

Part 4: Analytical Troubleshooting (HPLC)

When analyzing stability samples, you may encounter "ghost peaks".[1]

HPLC Method Recommendations:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the amine protonated and sharpens the peak).

  • Mobile Phase B: Acetonitrile.

  • Detection: 254 nm (aromatic) and 210 nm.

Common Artifacts:

  • Split Peak: If your sample diluent is 100% DMSO and you inject a large volume (>5 µL) onto a high-aqueous initial gradient, the strong solvent effect will distort the peak.[1] Fix: Dilute sample 1:1 with water/acetonitrile before injection.[1]

  • Fronting: Overloading due to the high basicity of the amine interacting with silanols. Fix: Ensure mobile phase pH is acidic (pH ~3) or use an end-capped column.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline. Retrieved February 6, 2026.[1] [Link][3]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. (General handling of aniline derivatives). [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. (Reference for DMSO solvent properties and hygroscopicity). [Link]

Sources

common impurities in 5-Methoxy-2-phenoxyaniline and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methoxy-2-phenoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for handling and purifying this important chemical intermediate. Our goal is to ensure the integrity of your experiments by addressing common challenges related to impurities and stability.

Introduction to 5-Methoxy-2-phenoxyaniline

5-Methoxy-2-phenoxyaniline is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide provides a comprehensive overview of the common impurities encountered during the synthesis of 5-Methoxy-2-phenoxyaniline and robust methods for their removal.

Frequently Asked Questions (FAQs)

Q1: My 5-Methoxy-2-phenoxyaniline has a brownish or off-white color. Is it still usable?

A1: A brownish or off-white coloration often indicates the presence of oxidation-related impurities. While it might be usable for some non-critical applications, for sensitive downstream reactions, purification is highly recommended to remove these colored byproducts. The coloration is typically due to the formation of quinone-imine type structures arising from the oxidation of the aniline functionality.

Q2: I am seeing an unexpected spot on my TLC plate after my reaction. What could it be?

A2: An unexpected spot could be a number of things, including unreacted starting materials, byproducts from side reactions, or degradation products. Refer to the "Common Impurities and Their Sources" table below to identify potential structures based on your synthetic route. Running co-spots with your starting materials is a crucial first step in identifying the unknown spot.

Q3: My purification by column chromatography is not giving a clean separation. What can I do?

A3: Poor separation during column chromatography can be due to several factors. Ensure your silica gel is not acidic, as this can cause streaking of the basic aniline product. You can neutralize the silica by adding a small amount of a tertiary amine like triethylamine (0.5-1%) to your eluent.[1] Also, consider optimizing your solvent system. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) often provides better separation than an isocratic elution.

Q4: How should I store 5-Methoxy-2-phenoxyaniline to prevent degradation?

A4: 5-Methoxy-2-phenoxyaniline should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] The aniline functional group is susceptible to air oxidation, which is often accelerated by light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Synthesis Incomplete reaction of starting materials.Monitor the reaction progress by TLC or HPLC to ensure full conversion. Consider extending the reaction time or increasing the temperature if appropriate for the specific reaction.
Side reactions consuming starting materials or product.Optimize reaction conditions (temperature, catalyst loading, base) to minimize side reactions such as hydrodehalogenation or homocoupling.
Product Discoloration (Yellow/Brown) Oxidation of the aniline group.Handle the compound under an inert atmosphere and protect it from light. If discoloration has occurred, purification by recrystallization with activated charcoal or column chromatography is recommended.
Multiple Spots on TLC of Purified Product Incomplete separation of impurities.For column chromatography, use a shallower solvent gradient and consider adding a small amount of triethylamine to the eluent. For recrystallization, try a different solvent system or a second recrystallization.
Degradation on the TLC plate.If the silica on the TLC plate is acidic, it can cause degradation. Spot the plate and develop it immediately. Consider using TLC plates with a neutral adsorbent.
Oiling Out During Recrystallization The solvent is too good a solvent for the compound at low temperatures, or the solution is supersaturated.Add a small amount of a "poor" solvent (in which the compound is less soluble) to the hot solution to induce crystallization. Ensure slow cooling to allow for proper crystal lattice formation.

Common Impurities and Their Sources

The synthesis of 5-Methoxy-2-phenoxyaniline typically involves the formation of the diaryl ether bond via an Ullmann condensation or a Buchwald-Hartwig amination, followed by the reduction of a nitro group to the aniline. The table below summarizes the most common impurities that can arise from these synthetic routes.

Impurity NameStructurePotential Source
2-Bromo-4-methoxyaniline or 2-Chloro-5-methoxyaniline Varies based on starting materialUnreacted starting material from Ullmann or Buchwald-Hartwig coupling.
Phenol Unreacted starting material from Ullmann or Buchwald-Hartwig coupling.
4-Methoxyaniline Byproduct of hydrodehalogenation in Buchwald-Hartwig coupling.
Bis(2-amino-4-methoxyphenyl) ether Homocoupling byproduct in Ullmann condensation.
5-Methoxy-2-nitrophenoxybenzene Incomplete reduction of the nitro group.
Oxidized Byproducts (e.g., quinone-imines) Oxidation of the final product during workup or storage.

Purification Protocols

Recrystallization

Recrystallization is an effective method for purifying 5-Methoxy-2-phenoxyaniline, especially for removing small amounts of impurities.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature.

Step-by-Step Protocol:

  • Solvent Selection: A common and effective solvent system for recrystallizing phenoxyaniline derivatives is a mixture of ethanol and water or isopropanol and water.[3] Toluene or a mixture of hexane and ethyl acetate can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Methoxy-2-phenoxyaniline in a minimal amount of the hot "good" solvent (e.g., ethanol or isopropanol).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the hot "poor" solvent (e.g., water) to the boiling solution until it becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Column Chromatography

Column chromatography is a highly effective method for separating a wider range of impurities from 5-Methoxy-2-phenoxyaniline.

Principle: This technique separates compounds based on their differential adsorption onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it. More polar compounds will interact more strongly with the polar silica gel and elute later.

Step-by-Step Protocol:

  • Stationary Phase and Column Packing: Use silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography). Pack the column using a slurry of the silica gel in a non-polar solvent like hexane.

  • Eluent Selection: A common eluent system is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. To prevent streaking of the basic aniline, add 0.5-1% triethylamine to the eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC). A suitable TLC mobile phase is 20-30% ethyl acetate in hexane.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Methoxy-2-phenoxyaniline.

Visualizing the Synthetic and Purification Workflow

The following diagrams illustrate the potential synthetic pathways leading to 5-Methoxy-2-phenoxyaniline and a general workflow for its purification.

Synthesis_Pathways cluster_ullmann Ullmann Condensation Route cluster_buchwald Buchwald-Hartwig Route 2-Chloro-5-methoxyaniline 2-Chloro-5-methoxyaniline Ullmann_Reaction Ullmann Condensation (Cu catalyst, base) 2-Chloro-5-methoxyaniline->Ullmann_Reaction Phenol_U Phenol Phenol_U->Ullmann_Reaction Nitro_Intermediate_U 5-Methoxy-2-nitrophenoxybenzene Ullmann_Reaction->Nitro_Intermediate_U Reduction Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) Nitro_Intermediate_U->Reduction 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Buchwald_Reaction Buchwald-Hartwig Amination (Pd catalyst, ligand, base) 2-Bromo-4-methoxyaniline->Buchwald_Reaction Phenol_B Phenol Phenol_B->Buchwald_Reaction Nitro_Intermediate_B 5-Methoxy-2-nitrophenoxybenzene Buchwald_Reaction->Nitro_Intermediate_B Nitro_Intermediate_B->Reduction Final_Product 5-Methoxy-2-phenoxyaniline Reduction->Final_Product

Synthetic Pathways to 5-Methoxy-2-phenoxyaniline

Purification_Workflow Crude_Product Crude 5-Methoxy-2-phenoxyaniline Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Dissolution Dissolve in minimal hot solvent Purity_Check Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure 5-Methoxy-2-phenoxyaniline Purity_Check->Pure_Product Purity ≥ 98%

General Purification Workflow

References

  • SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-tetralone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.
  • Krasavin, M., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
  • Roy, B. C., et al. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-phenoxyaniline. Retrieved from [Link]

  • PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • PubMed. (1983). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Component of mobile phase used in TLC of mefenamic acid analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved from [Link]

  • PMC. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

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Technical Support Center: 5-Methoxy-2-phenoxyaniline Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Assay Troubleshooting for 5-Methoxy-2-phenoxyaniline Ticket ID: #SOL-5M2PA-001 Assigned Specialist: Senior Application Scientist, Assay Development Unit

Executive Summary: The Molecule & The Challenge

Welcome to the technical guide for 5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7).[1][2][3][4] As a researcher, you are likely encountering precipitation ("crashing out") when moving this compound from organic stock solutions into aqueous assay buffers.

Why is this happening? This molecule is a classic "brick dust" candidate in biological buffers.

  • Lipophilicity: It features two aromatic rings (a phenoxy group and an aniline ring) linked by an ether, creating a highly hydrophobic core.

  • Weak Basicity (pKa ~3.7): The aniline nitrogen is a very weak base. At physiological pH (7.4), the molecule is >99.9% uncharged (neutral). Unlike stronger bases that might protonate and solubilize at neutral pH, this compound remains neutral and insoluble.

This guide provides a self-validating workflow to maintain solubility without compromising assay biological integrity.

Module 1: Stock Solution Architecture

Objective: Create a thermodynamically stable concentrate that ensures consistent dosing.

Q: What is the optimal solvent system for the master stock?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the industry standard, but specific protocols apply to prevent degradation.

  • Protocol: Dissolve 5-Methoxy-2-phenoxyaniline in high-grade anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Critical Check: Vortex for 60 seconds. Inspect visually against a dark background. If any turbidity remains, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber glass vials (or polypropylene compatible with DMSO). Store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture, lowering DMSO's solvation power.

Q: Can I use Ethanol or Methanol?

A: Avoid if possible. While soluble in alcohols, these solvents evaporate rapidly, changing the concentration of your stock over time. Furthermore, alcohols are often more cytotoxic to cultured cells than DMSO at equivalent percentages.

Module 2: The "Crash" – Dilution Strategies

Objective: Transfer the hydrophobic compound into aqueous buffer without precipitation.

The Problem: Kinetic vs. Thermodynamic Solubility

When you pipette a 10 mM DMSO stock directly into a PBS buffer, you create a local region of high concentration. The compound hits the water, the DMSO diffuses away instantly, and the compound aggregates before it can disperse. This is "crashing out."

The Solution: Intermediate Dilution Step

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "transition" step.

Step-by-Step Protocol:

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute 1:10 into a compatible solvent vehicle (e.g., pure DMSO or 50% DMSO/Water) to get 1 mM.

  • Working Solution: Dilute the Intermediate Stock into the assay medium (rapidly mixing during addition).

Visualization: The Solubility Workflow

The following diagram illustrates the correct dilution path to minimize precipitation risks.

SolubilityWorkflow Solid Solid 5-Methoxy-2-phenoxyaniline (Hydrophobic Powder) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Solubilization Intermediate Intermediate Dilution (Avoids Shock Precipitation) DMSO_Stock->Intermediate 1:10 Dilution Precipitation Precipitation Event (Compound Crash) DMSO_Stock->Precipitation Direct high-conc injection into aqueous buffer Assay_Buffer Final Assay Buffer (pH 7.4, <1% DMSO) Intermediate->Assay_Buffer Slow addition + Vortex Precipitation->Assay_Buffer Inaccurate Data

Caption: Figure 1. Optimal dilution workflow. Direct injection of high-concentration stocks into aqueous buffers (red dashed line) frequently causes precipitation. The intermediate step (yellow) acts as a solubility bridge.

Module 3: Advanced Formulation (When DMSO Isn't Enough)

Objective: Solubilize the compound for high-concentration assays (>50 µM) or sensitive cell lines.

Q: My cells are sensitive to DMSO. What are my alternatives?

A: If your assay requires <0.1% DMSO but the compound precipitates at that level, you must use a carrier system.

Option A: Cyclodextrins (The "Molecular Bucket")

Cyclodextrins (CDs) have a hydrophobic interior and hydrophilic exterior. They encapsulate the phenyl rings of 5-Methoxy-2-phenoxyaniline.[2][3]

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Protocol:

    • Prepare a 20-40% (w/v) HP-β-CD solution in water or buffer.

    • Add your compound (from DMSO stock) to this CD solution.

    • Shake/vortex for 30 minutes. The CD will sequester the lipophilic molecule.

    • Dilute this complex into your final assay.

  • Mechanism: This increases the apparent solubility without changing the chemical structure.

Option B: Non-Ionic Surfactants

For enzymatic or biochemical assays (non-cellular), surfactants prevent aggregation.

  • Reagent: Tween-20 or Triton X-100 (0.01% - 0.05% final concentration).[5]

  • Note: Ensure the surfactant does not denature your target protein.

Module 4: Troubleshooting & FAQs

Data Table: Solubility Thresholds (Estimated)
Solvent SystemSolubility StatusMax Conc. (Est.)[6]Usage Context
PBS (pH 7.4) Insoluble< 5 µMBiological Assays (High Risk)
DMSO (Anhydrous) Soluble> 50 mMStock Storage
Ethanol Soluble~ 10-20 mMAlternative Stock
PBS + 0.1% Tween-20 Moderate~ 50 µMBiochemical Assays
20% HP-β-CD High> 100 µMIn Vivo / Cell Culture
Q: I see a "film" on the plastic walls of my 96-well plate.

A: This is Non-Specific Binding (NSB) . The hydrophobic phenoxy group binds to standard polystyrene.

  • Fix: Switch to Low-Binding (NBS) plates or add 0.01% BSA (Bovine Serum Albumin) to your buffer. The albumin coats the plastic, preventing the drug from sticking.

Q: My IC50 values are fluctuating wildly between days.

A: This suggests you are operating at the limit of solubility. If the compound precipitates microscopically (invisible to the eye), the effective concentration drops, making the drug appear less potent.

  • Test: Perform a "Spin-Down" test. Centrifuge your diluted assay mix at 10,000 x g for 10 minutes. Measure the concentration in the supernatant. If it's lower than expected, precipitation is occurring.[7]

Decision Tree: Troubleshooting Precipitation

Use this logic flow to diagnose solubility failures in real-time.

TroubleshootingTree Start Issue: Compound Precipitates in Assay Buffer CheckConc Is Final Conc > 10 µM? Start->CheckConc CheckDMSO Is Final DMSO < 1%? CheckConc->CheckDMSO No (<10 µM) ReduceConc Action: Reduce Conc. or use Serial Dilution CheckConc->ReduceConc Yes Carrier Action: Use HP-β-Cyclodextrin or BSA carrier CheckDMSO->Carrier No (High DMSO req) Surfactant Action: Add 0.01% Tween-20 (If non-cellular) CheckDMSO->Surfactant Yes (Low DMSO)

Caption: Figure 2. Diagnostic decision tree for resolving solubility failures.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility in HTS. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • PubChem. 5-Methoxy-2-phenoxyaniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[8] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7][9] Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

Sources

Technical Support Center: Catalyst Optimization for 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5M2P-CAT-OPT Subject: Optimization of Catalyst Systems for 5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely working with 5-Methoxy-2-phenoxyaniline , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors).

Molecule Profile:

  • Electronic State: Highly electron-rich. The primary amine (C1) is activated by the meta-methoxy group (C5) and the ortho-phenoxy group (C2).

  • Steric Profile: High.[1] The ortho-phenoxy moiety creates significant steric bulk around the nitrogen center.

  • Reactivity Challenge:

    • Catalyst Poisoning: The electron-rich primary amine binds strongly to metal centers (Pd/Pt), potentially arresting the catalytic cycle.

    • Oxidation Sensitivity: The molecule is prone to rapid oxidation (browning) upon air exposure.

    • Coupling Difficulty: In Buchwald-Hartwig aminations, the ortho-phenoxy steric hindrance requires specific ligand geometries to facilitate reductive elimination.

Module A: C-N Cross-Coupling (Buchwald-Hartwig)[2][3]

This is the most common bottleneck. Standard ligands (PPh3, dppf) often fail due to the steric bulk of the ortho-phenoxy group.

Optimized Catalyst Systems
ParameterRecommendationTechnical Rationale
Ligand (Primary) BrettPhos Designed specifically for primary amines.[2] The bulk promotes reductive elimination preventing stable Pd-amine resting states [1].
Ligand (Secondary) RuPhos Use only if the coupling partner is also extremely sterically hindered (e.g., ortho-substituted aryl halide) [2].
Pre-Catalyst Pd(OAc)₂ or Pd-G3/G4 Pd(OAc)₂ is cost-effective but requires reduction. G3/G4 precatalysts ensure rapid initiation without an induction period.
Base NaOtBu (Strong)Promotes rapid deprotonation. Use Cs₂CO₃ if the substrate contains base-sensitive esters/nitriles.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow reaction temps >90°C, necessary to overcome the steric barrier of the phenoxy group.
Standard Operating Procedure (SOP): Pd-Catalyzed Coupling

Objective: Mono-arylation of 5-Methoxy-2-phenoxyaniline with an Aryl Chloride.

  • Charge (Glovebox/Schlenk):

    • Pd(OAc)₂ (1 mol%)

    • BrettPhos (2 mol%) (L:M ratio 2:1 is critical to prevent Pd black formation).

    • Aryl Chloride (1.0 equiv)

    • 5-Methoxy-2-phenoxyaniline (1.2 equiv)

    • NaOtBu (1.4 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 15 mins before addition.

  • Activation: Heat to 100°C for 1 hour.

    • Note: If using Pd(OAc)₂, the solution should turn from orange to dark red/brown (active species).

  • Monitoring: Check HPLC at 1 hour. If conversion <50%, do not add more catalyst immediately. Check for oxygen ingress (purple hue indicates amine oxidation).

Decision Logic: Ligand Selection

LigandSelection Start Start: Coupling Partner? ArCl Aryl Chloride (Unactivated) Start->ArCl ArBr Aryl Bromide (Activated) Start->ArBr Hindered Is Partner Ortho-Substituted? ArCl->Hindered ArBr->Hindered XPhos RECOMMENDATION: XPhos + Pd2(dba)3 ArBr->XPhos Weak Base Sensitive Brett RECOMMENDATION: BrettPhos + Pd(OAc)2 Hindered->Brett No (Standard) Ru RECOMMENDATION: RuPhos + Pd-G3 Hindered->Ru Yes (High Sterics)

Figure 1: Decision matrix for selecting the optimal ligand based on the electrophile pairing with 5-Methoxy-2-phenoxyaniline.

Module B: Precursor Synthesis (Nitro Reduction)

If you are synthesizing the amine from 5-methoxy-2-phenoxynitrobenzene , catalyst selection determines impurity profiles.

Catalyst Performance Matrix
CatalystConditionOutcomeRisk Factor
10% Pd/C H₂ (1 atm), MeOHStandard. Fast conversion (<2 hrs).Dehalogenation. If the molecule contains Cl/Br elsewhere, they will be cleaved.
5% Pt/C (Sulfided) H₂ (5 bar), EtOAcSelective. Retains halogens.Slower reaction rate. Requires higher pressure.
Fe / NH₄Cl Reflux, EtOH/H₂OChemoselective. No dehalogenation.Iron sludge formation makes workup difficult.
Troubleshooting the Reduction
  • Issue: Reaction stalls at the hydroxylamine intermediate.

  • Cause: Catalyst poisoning by the sulfur in the phenoxy ether linkage (rare but possible if low quality reagents used) or amine binding.

  • Fix: Add 1% Acetic Acid to the mixture. Protonating the amine prevents it from binding tightly to the Pd surface.

Troubleshooting & FAQs

Q1: The reaction mixture turned deep purple/black rapidly. Is this normal?

A: No.

  • Diagnosis: This indicates oxidation of 5-Methoxy-2-phenoxyaniline to a quinone-imine species.

  • Root Cause: Oxygen ingress. The electron-rich nature of this aniline makes it a scavenger for O₂.

  • Action: Abort. Degas all solvents (freeze-pump-thaw is preferred over sparging). Ensure your Schlenk lines are vacuum-tight (<100 mTorr).

Q2: I see low conversion in the Buchwald coupling, even with BrettPhos.

A: Check your stirring and base solubility.

  • Diagnosis: NaOtBu is moisture sensitive. If it has hydrolyzed to NaOH/tBuOH, the reaction will fail.

  • Test: Use fresh NaOtBu from a glovebox.

  • Alternative: Switch to LHMDS (Lithium Hexamethyldisilazide). It is soluble in toluene/THF and often initiates faster for hindered anilines [3].

Q3: Can I use DMSO or DMF as solvents?

A: Avoid if possible.

  • Reason: DMSO can coordinate to Pd, acting as a catalyst poison. DMF decomposes at high temperatures to dimethylamine, which competes with your aniline substrate. Stick to Toluene, Dioxane, or Xylene.

Workflow: Troubleshooting Stalled Reactions

Troubleshooting Issue Problem: Reaction Stalled (< 20% Conversion) CheckColor Check Color Issue->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation Purple Purple/Dark Brown (Oxidation) CheckColor->Purple Hue Change Orange Orange/Red (Active Catalyst) CheckColor->Orange No Change Action1 Action: Ligand Ratio too low. Add more Ligand. Black->Action1 Action2 Action: O2 Leak. Restart under N2/Ar. Purple->Action2 Action3 Action: Substrate Inhibition. Increase Temp to 110°C. Orange->Action3

Figure 2: Diagnostic workflow for identifying failure modes in Pd-catalyzed cross-coupling.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Sources

minimizing byproduct formation in 5-Methoxy-2-phenoxyaniline derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with derivatizing 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) . This scaffold presents a unique "push-pull" conflict: it is electronically activated (prone to oxidation and over-reaction) yet sterically hindered at the ortho position by the bulky phenoxy group.

Topic: Minimizing Byproduct Formation & Process Optimization Role: Senior Application Scientist Status: Operational

Core Reactivity Profile & Risk Assessment

Before initiating any protocol, understand the electronic landscape of your substrate. 5-Methoxy-2-phenoxyaniline is an electron-rich aniline .

  • The "Black Tar" Risk (Oxidation): The methoxy (C5) and phenoxy (C2) groups are strong electron donors. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to radical cation formation, polymerization (aniline black), and azo-dimerization.

  • The Steric Wall (Hindrance): The phenoxy group at the ortho position creates a "steric wall." While the nitrogen is nucleophilic, bulky electrophiles (e.g., secondary alkyl halides, hindered acid chlorides) may struggle to approach the amine, leading to stalled reactions or promoting competitive side pathways.

Troubleshooting Guide (Q&A Format)

Module A: Preventing Oxidation & Discoloration

Q: My reaction mixture turns dark brown/black within minutes of adding the aniline. How do I prevent this?

A: This is the hallmark of aniline oxidation. The "tar" is often a complex mixture of polyanilines and quinone-imines. You must treat this compound as air-sensitive until derivatized.

Protocol:

  • Solvent Sparging: Do not just rely on a nitrogen balloon. Sparge your reaction solvent (e.g., DCM, THF, DMF) with Argon for at least 15–20 minutes before adding the aniline. Dissolved oxygen is the primary culprit.

  • Acid Salt Stabilization: If possible, store and weigh the compound as its hydrochloride salt (5-Methoxy-2-phenoxyaniline·HCl). The protonated ammonium species is resistant to oxidation. Release the free base in situ only after the system is inerted.

  • Radical Scavengers: For extremely sensitive reactions (e.g., long stir times at high heat), adding 1–5 mol% of BHT (butylated hydroxytoluene) can inhibit the radical propagation chain without interfering with most nucleophilic substitutions.

Q: I see a persistent impurity at M+14 or M+16 on LCMS. What is it?

A:

  • M+16 (N-Oxide/Hydroxylamine): Result of oxidation. Remedy: Stricter anaerobic conditions.

  • M+14 (Methylation): If using methanol as a solvent with strong acids or alkylating agents, you may be seeing N-methylation. Remedy: Switch to non-nucleophilic alcohols (e.g., iPrOH) or aprotic solvents (DCM, Toluene).

Module B: Optimizing Amide Coupling (Acylation)

Q: Standard EDC/NHS coupling is stalling at 40% conversion. Should I heat it?

A: Heating an electron-rich aniline is risky due to accelerated oxidation. The stall is likely due to the steric bulk of the ortho-phenoxy group blocking the active ester approach.

Recommended Workflow:

  • Switch Coupling Agents: Move to T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for sterically hindered anilines because it drives the reaction through a highly reactive cyclic intermediate and acts as its own water scavenger.

  • The "Acid Chloride" Route: If the carboxylic acid partner allows, convert it to the acid chloride first. Acid chlorides are smaller and more electrophilic than bulky active esters.

    • Base Choice: Use 2,6-Lutidine or Pyridine instead of Triethylamine. These bases are less likely to cause base-catalyzed side reactions and buffer the system effectively.

Q: I am getting significant di-acylation (Bis-amide formation). How do I stop this?

A: The electron-rich nitrogen is so nucleophilic that the mono-amide can react again with excess electrophile.

Control Strategy:

  • Inverse Addition: Do not add the electrophile to the aniline. Instead, slowly add the aniline solution to the electrophile at 0°C. This ensures the aniline is never in a local excess relative to the electrophile during the mixing phase? Correction: Actually, for avoiding bis-acylation, you want the electrophile to be the limiting reagent locally.

    • Corrected Protocol: Add the electrophile (0.95 equiv) dropwise to a dilute solution of the aniline (1.1 equiv) at -10°C to 0°C. Keeping the aniline in excess ensures that once the mono-amide forms, it competes with unreacted aniline (which is more nucleophilic) for the remaining electrophile.

  • Stoichiometry: Strictly limit the electrophile to 0.95–1.0 equivalents.

Module C: Purification & Isolation

Q: My product is colored (yellow/orange) even though it should be white. How do I clean it?

A: The color comes from trace azo-impurities (<1%) which have high extinction coefficients. Silica columns often fail to separate these effectively.

Purification Protocol:

  • Carbon Treatment: Dissolve the crude product in warm ethyl acetate or ethanol. Add activated charcoal (50 wt%) , reflux for 30 minutes, and filter through Celite while hot. This is highly effective for removing oxidized aniline impurities.

  • Recrystallization: Avoid column chromatography if possible. Derivatives of this aniline often crystallize well from EtOH/Water or Toluene/Heptane .

  • Salt Formation: If the product retains basicity, form the HCl or p-TsOH salt. Impurities often remain in the mother liquor during salt crystallization.

Decision Tree: Reaction Optimization

The following workflow illustrates the logical path for selecting reaction conditions based on the specific failure mode encountered.

ReactionOptimization Start Start: 5-Methoxy-2-phenoxyaniline Derivatization CheckColor Does Reaction Mixture Turn Dark/Black? Start->CheckColor Oxidation ISSUE: Oxidation/Polymerization CheckColor->Oxidation Yes CheckYield Is Conversion Low / Stalled? CheckColor->CheckYield No SolventDegas ACTION: Sparge Solvent (Ar, 20min) + Add Antioxidant (BHT) Oxidation->SolventDegas SolventDegas->CheckYield StericHindrance ISSUE: Steric Hindrance (Ortho-Phenoxy) CheckYield->StericHindrance Yes CheckByproduct Is Bis-Acylated Product Forming? CheckYield->CheckByproduct No SwitchReagent ACTION: Switch to Acid Chloride or T3P Coupling Agent StericHindrance->SwitchReagent SwitchReagent->CheckByproduct OverReaction ISSUE: Nucleophilicity Too High CheckByproduct->OverReaction Yes Success Target Product Isolated CheckByproduct->Success No ControlAdd ACTION: Inverse Addition at 0°C (Electrophile into Aniline) OverReaction->ControlAdd ControlAdd->Success

Caption: Logic flow for diagnosing and correcting common synthetic failures with 5-Methoxy-2-phenoxyaniline.

Solvent & Reagent Compatibility Matrix

Use this table to select the optimal environment for your reaction.

ParameterRecommendedUse with CautionAvoid (High Risk)Reason
Solvent DCM, Toluene, THF DMF, DMAcAcetone, Methanol Methanol can participate in nucleophilic competition; Acetone can form imines (Schiff bases) with the aniline.
Base DIPEA, 2,6-Lutidine Pyridine, K2CO3NaH, LDA Strong bases can deprotonate the amide product, promoting bis-alkylation.
Coupling Agent T3P, HATU EDC/HOBt, DCCCDI CDI intermediates are often too bulky for ortho-substituted anilines, leading to slow kinetics.
Atmosphere Argon (Sparged) Nitrogen (Balloon)Air / Open Flask Oxygen rapidly oxidizes the electron-rich aniline ring.

References

  • Preparation of 5-Methoxy-2-phenoxyaniline (Synthesis Context)

    • Source: PubChem.[1][2] (n.d.). 5-Methoxy-2-phenoxyaniline Compound Summary. National Library of Medicine.

    • URL:[Link]

  • Amide Coupling Strategies for Hindered Anilines

    • Source: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

    • URL:[Link]

  • Oxidation of Electron-Rich Anilines

    • Source: BenchChem. (2025).[2][4] Preventing Oxidation of the Aniline Group During Complexation.

  • T3P Reagent Utility

    • Source: Echeverria, P. G., et al. (2018).
    • URL:[Link]

Sources

troubleshooting guide for 5-Methoxy-2-phenoxyaniline experiments

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76838-72-7 | Molecular Formula: C₁₃H₁₃NO₂

Welcome to the technical support hub for 5-Methoxy-2-phenoxyaniline . This guide is designed for pharmaceutical researchers and process chemists utilizing this compound, primarily as a key intermediate in the synthesis of Iguratimod (T-614) and related anti-inflammatory agents.

Technical Profile & Physical Properties

Before troubleshooting, verify your material against these standard specifications to rule out raw material degradation.

PropertySpecificationNotes
Appearance Off-white to light brown crystalline powderCritical: Dark brown/black indicates significant oxidation of the amine group.
Melting Point 109 – 111 °CSharp range indicates high purity. Lower ranges (<105°C) suggest solvent entrapment or impurities.
Solubility DMSO, Ethyl Acetate, Methanol, PyridineInsoluble in water. Poor solubility in hexane.
pKa ~3.72 (Predicted)Weakly basic amine; protonates readily in acidic media.
Retention Time (Ref) ~20.7 minBased on standard reverse-phase HPLC methods (See Section 3).
Critical Troubleshooting Guides (Q&A)
Module A: Stability & Storage Issues

Q: My sample of 5-Methoxy-2-phenoxyaniline has turned from off-white to dark brown. Is it still usable? A: The color change indicates oxidative degradation , a common issue with electron-rich anilines. The methoxy and phenoxy groups increase electron density on the ring, making the amino group highly susceptible to air oxidation, forming quinone-imine type impurities.

  • Diagnosis: Run a TLC or HPLC. If purity is >95%, the color is likely surface oxidation.

  • Remediation: Perform a recrystallization using Isopropanol (IPA) . Dissolve the solid in hot IPA, treat with activated charcoal to remove colored impurities, filter while hot, and cool to crystallize.

  • Prevention: Store under argon/nitrogen at +4°C, strictly protected from light.

Module B: Reaction Efficiency (Mesylation/Acylation)

Q: I am reacting 5-Methoxy-2-phenoxyaniline with Methanesulfonyl Chloride (MsCl) but getting low yields (<70%) and multiple spots on TLC. A: This reaction (forming the Iguratimod intermediate) is sensitive to temperature and stoichiometry .

  • Issue 1: Bis-sulfonylation. If the reaction temperature exceeds 25°C or excess MsCl is used, the amine can undergo double sulfonylation (forming the N,N-bis-mesyl species).

    • Solution: Maintain reaction temperature between 0°C and 5°C during MsCl addition.

  • Issue 2: Hydrolysis. MsCl hydrolyzes rapidly in the presence of moisture.

    • Solution: Ensure solvents (Pyridine or DCM) are anhydrous (<0.05% water).

  • Protocol Adjustment:

    • Dissolve amine in dry pyridine.

    • Cool to 0°C.

    • Add MsCl (1.05 eq) dropwise over 30 mins.

    • Quench with water only after TLC confirms consumption of starting material.

Module C: Impurity Profiling (HPLC)

Q: I see a persistent impurity eluting after my product but before the starting material. What is it? A: Based on process impurity profiles for Iguratimod synthesis, you are likely observing the Nitro-precursor (if synthesized via reduction) or a Halogenated byproduct .

Standard HPLC Retention Time Reference:

  • Phenol (degradation product): ~5.3 min[1]

  • 5-Methoxy-2-phenoxyaniline (Target): ~20.7 min

  • 4-Chloro-3-nitroanisole (Raw Material Artifact): ~22.3 min[2]

  • 3-Nitro-4-phenoxyanisole (Precursor): ~34.0 min

Note: Times based on C18 column, Acetonitrile/Water gradient.

Visualized Workflows
Figure 1: Synthesis & Reactivity Pathway

This diagram illustrates the standard synthesis flow and critical branching points where impurities are generated.

G Nitro 3-Nitro-4-phenoxyanisole (Precursor) Amine 5-Methoxy-2-phenoxyaniline (TARGET) Nitro->Amine Reduction (Fe/HCl or H2/Pd) Impurity_Ox Oxidation Products (Brown Color) Amine->Impurity_Ox Air/Light Exposure Product Sulfonamide Intermediate (Iguratimod Precursor) Amine->Product MsCl, Pyridine 0-5°C BisMesyl Bis-Mesyl Impurity (Over-reaction) Amine->BisMesyl Excess MsCl Temp >25°C

Caption: Synthesis flow from nitro-precursor to sulfonamide, highlighting critical impurity risks (Oxidation and Bis-mesylation).

Figure 2: Troubleshooting Low Yield (Decision Tree)

Follow this logic to resolve yield issues during the coupling phase.

Troubleshooting Start Problem: Low Yield in Sulfonylation/Acylation CheckTLC Check TLC/HPLC Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes: SM Remaining CheckTLC->SM_Yes SM_No No: SM Consumed CheckTLC->SM_No CheckReagent Check MsCl Quality (Hydrolysis?) SM_Yes->CheckReagent CheckSpots Multiple Spots observed? SM_No->CheckSpots DrySolvent Action: Use Anhydrous Solvents Increase MsCl to 1.2 eq CheckReagent->DrySolvent BisMesyl Diagnosis: Bis-Mesylation (Temp too high) CheckSpots->BisMesyl High Rf Spot Workup Diagnosis: Product lost in Aqueous Workup CheckSpots->Workup No Product Spot Action_Temp Action: Repeat at 0°C Add reagent slower BisMesyl->Action_Temp Action_pH Action: Adjust pH to 5-6 before extraction Workup->Action_pH

Caption: Diagnostic logic for resolving yield issues in the conversion of 5-Methoxy-2-phenoxyaniline.

References
  • PubChem. (2025).[3][4] Compound Summary: 5-Methoxy-2-phenoxyaniline (CID 9429819). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2021). Method for producing intermediate of iguratimod derivatives (WO2021020481A1).

Sources

Technical Guide: Process Optimization & Purity Control for 5-Methoxy-2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists optimizing the synthesis of 5-Methoxy-2-phenoxyaniline (CAS: 76838-72-7), a critical intermediate in the manufacturing of Iguratimod.

The content is structured to address specific purity challenges, focusing on the two-stage synthesis: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Module 1: Synthesis Workflow & Critical Control Points

The industrial preparation typically follows a linear two-step pathway. Understanding the atomic economy and potential side-reactions at each stage is vital for controlling the final purity profile.

Reaction Pathway Visualization

Synthesis_Pathway SM Start: 2-Chloro-5-methoxynitrobenzene (CAS 6625-63-4) Inter Intermediate: 5-Methoxy-2-nitrodiphenyl ether SM->Inter S_NAr DMF, 80-100°C Imp1 Impurity A: 2-Nitro-5-methoxyphenol (Hydrolysis) SM->Imp1 H2O trace Phenol Reagent: Phenol + Base (K2CO3/KOH) Phenol->Inter Product Product: 5-Methoxy-2-phenoxyaniline Inter->Product Reduction Imp2 Impurity B: Azo/Hydrazo Dimers (Coupling) Inter->Imp2 Incomplete Red. Red Reduction: H2 / Pd/C or Fe/HCl Red->Product

Figure 1: Critical pathway showing the SNAr coupling and subsequent reduction, highlighting key impurity divergence points.

Module 2: Troubleshooting SNAr (Ether Formation)

Context: The formation of the diphenyl ether linkage is achieved by reacting 2-chloro-5-methoxynitrobenzene with phenol in the presence of a base. This step determines the yield and carries the risk of hydrolysis impurities.

Q1: Why is the reaction stalling with >5% unreacted chloride starting material?

Diagnosis: Incomplete conversion in SNAr reactions is often due to insufficient basicity, "wet" solvents, or poor agitation.

  • Mechanism: The phenoxide anion is the active nucleophile. If water is present, hydroxide ions compete with phenoxide, leading to hydrolysis (Impurity A) or simply deactivating the base.

  • Corrective Action:

    • Solvent Dryness: Ensure DMF or DMSO has a water content <0.05%. Water essentially "kills" the reaction by consuming the aryl halide to form the phenol byproduct.

    • Base Choice: Switch from K2CO3 to a stronger base like KOH or use activated K2CO3 (milled).

    • Temperature: Increase reaction temperature to 100–110°C. The chloride leaving group is less reactive than fluoride; thermal energy is required to overcome the activation barrier.

Q2: I am seeing a persistent impurity at RRT 0.85 (HPLC). What is it?

Identification: This is likely 2-nitro-5-methoxyphenol (CAS 704-14-3).

  • Cause: Hydrolysis of the starting material (2-chloro-5-methoxynitrobenzene). This occurs if the reaction mixture contains water or if the base is wet.

  • Removal: This impurity is acidic. It can be removed during workup by washing the organic layer with 10% NaOH . The phenol impurity will deprotonate and move into the aqueous phase, while the neutral nitro-ether intermediate remains in the organic phase.

Table 1: Impact of Solvent & Base on Conversion
SolventBaseTemp (°C)Conversion (12h)Major Impurity
DMF K2CO39085%Unreacted SM
DMSO K2CO39098%Low
DMF KOH9099%Hydrolysis (High)
Toluene KOH + PTC*11092%Slow kinetics

*PTC: Phase Transfer Catalyst (e.g., TBAB)

Module 3: Troubleshooting Reduction (Nitro to Amine)

Context: The reduction of 5-methoxy-2-nitrodiphenyl ether to the aniline is typically performed via catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl).

Q3: The product is pink/reddish. How do I fix this?

Diagnosis: The color indicates the presence of azo or azoxy intermediates.

  • Mechanism: Nitro reduction proceeds via nitroso and hydroxylamine intermediates. If the reduction is too slow or hydrogen availability is low, these intermediates couple to form colored azo dimers.

  • Corrective Action:

    • Increase H2 Pressure: Ensure mass transfer is not rate-limiting. Operate at >3 bar (45 psi).

    • Catalyst Loading: Increase Pd/C loading to 5-10 wt%.

    • Acid Additive: Adding a trace of acetic acid can accelerate the reduction of the hydroxylamine intermediate, preventing dimer formation.

Q4: My yield is low due to "dechlorination". Is this possible?

Clarification: If you successfully purified the intermediate after Step 1, there should be no chlorine left to remove.

  • Scenario: If unreacted 2-chloro-5-methoxynitrobenzene was carried over from Step 1, the Pd/C reduction will dechlorinate it, forming 3-methoxyaniline (meta-anisidine) as a byproduct.

  • Prevention: You must ensure <0.5% starting chloride before proceeding to reduction. The SNAr product must be strictly purified (crystallization from ethanol/water is effective).

Q5: Is iron reduction (Fe/HCl) a viable alternative to Pd/C?

Analysis: Yes, but with caveats.

  • Pros: Cheaper; avoids potential O-dealkylation (loss of methoxy group) which can rarely occur with Pd at high temperatures.

  • Cons: Generates iron sludge (environmental hazard); workup is messy and can trap the product.

  • Recommendation: Use Hydrazine hydrate + FeCl3/C as a cleaner alternative if hydrogenation is unavailable [1].

Module 4: Purification & Crystallization

Achieving >99.5% purity often requires a final crystallization step.

Protocol: Final Recrystallization
  • Dissolution: Dissolve crude 5-methoxy-2-phenoxyaniline in Isopropyl Alcohol (IPA) at 75°C (5 mL per gram).

  • Filtration: Hot filter to remove catalyst residues (if Pd/C used).

  • Precipitation: Slowly add Water (anti-solvent) until turbidity is observed (approx. 1:1 ratio).

  • Cooling: Cool slowly to 0-5°C over 4 hours. Rapid cooling traps impurities.

  • Wash: Wash the cake with cold IPA/Water (1:2).

Impurity Genealogy Diagram

Impurity_Map SM SM: 2-Chloro-5-methoxy-NO2 Imp_Hydro Hydrolysis Impurity: 2-Nitro-5-methoxyphenol SM->Imp_Hydro OH- / H2O Inter Intermediate: Nitro-Ether SM->Inter PhO- Removable via\nAlkaline Wash Removable via Alkaline Wash Imp_Hydro->Removable via\nAlkaline Wash Imp_Azo Azo Dimer (Colored) Inter->Imp_Azo Low H2 Pressure Product Target: 5-Methoxy-2-phenoxyaniline Inter->Product Complete Red.

Figure 2: Genealogy of common impurities. Hydrolysis impurities must be removed BEFORE reduction to prevent complex mixtures.

References

  • Synthesis of 5-Methoxy-2-phenoxyaniline (Iguratimod Intermediate) . LookChem. Available at: [Link]

  • Preparation of Iguratimod Intermediates via SNAr. Google Patents (CN114539104A).
  • Reduction of Nitro Compounds: Catalytic Considerations . Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 2-amino-4-methoxydiphenyl ether. Google Patents (Related Analog).

Technical Support Center: Optimizing 5-Methoxy-2-phenoxyaniline Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent Results in 5-Methoxy-2-phenoxyaniline Assays Target Audience: Analytical Chemists, Process Chemists, and Drug Discovery Researchers CAS Number: 76838-72-7 Synonyms: Iguratimod Impurity 6, 3-amino-4-phenoxyanisole[1]

Introduction: The Reproducibility Challenge

5-Methoxy-2-phenoxyaniline is a critical intermediate in the synthesis of the disease-modifying anti-rheumatic drug (DMARD) Iguratimod and a functional scaffold in bromodomain inhibitor discovery.[1] Users frequently report inconsistent assay results, characterized by retention time shifts , peak tailing , and non-linear calibration curves .[1]

These inconsistencies rarely stem from the instrument but rather from the physicochemical properties of the molecule itself:[1]

  • Amine Basicity (pKa ~3.7): Leads to secondary interactions with stationary phases.[1]

  • Oxidation Sensitivity: The aniline moiety is prone to auto-oxidation, creating "ghost peaks."[1]

  • Aqueous Insolubility: Causes "crash-out" precipitation in biological buffers, skewing potency data.[1]

This guide provides self-validating protocols to stabilize your assays and ensure data integrity.

Part 1: Analytical Assay Optimization (HPLC/LC-MS)

Q: Why do I see significant peak tailing and retention time shifts between runs?

A: The issue is likely unbuffered mobile phase pH interacting with the aniline group. [1]

The Mechanism: 5-Methoxy-2-phenoxyaniline contains a primary amine.[1] At neutral pH, residual silanols on silica-based C18 columns are deprotonated (negative charge), while the aniline may be partially protonated (positive charge).[1] This ionic interaction causes peak tailing.[1] Furthermore, if your mobile phase pH is near the analyte's pKa (~3.7), small fluctuations in pH will drastically change the ionization state, shifting retention times.[1]

The Solution: pH Control and Ion Suppression [1]

Protocol 1: Robust HPLC Method Parameters

  • Column: Use a high-purity, end-capped C18 column (e.g., Kinetex C18 or Zorbax Eclipse Plus) to minimize silanol activity.

  • Mobile Phase Buffer: Do not use plain water/acetonitrile.[1] You must buffer the aqueous phase.[1]

    • Recommended: 10 mM Ammonium Acetate (pH ~6.[1]5) or 0.1% Formic Acid (pH ~2.7).[1]

    • Rule: Operate at least 2 pH units away from the pKa (3.7).[1]

  • Temperature: Control column temperature at 30°C or 40°C. Ambient fluctuations cause retention drift.

Table 1: Mobile Phase Selection Guide

Mobile Phase ConditionOutcomeRisk LevelRecommendation
Water / ACN (No Buffer) Severe tailing, shifting RTHigh ⛔ Avoid
0.1% TFA (pH ~2.0) Sharp peaks, strong retentionLow ✅ Good for Purity
10mM NH₄OAc (pH 6.5) Good symmetry, MS compatibleLow ✅ Good for LC-MS
Phosphate Buffer (pH 7.0) Excellent symmetryMedium ⚠️ Not MS Compatible
Visualizing the Troubleshooting Logic

HPLC_Troubleshooting Start Problem: Inconsistent HPLC Data Issue_Tailing Issue: Peak Tailing (>1.5) Start->Issue_Tailing Issue_RT Issue: Retention Shift Start->Issue_RT Check_Column Check Column Type Issue_Tailing->Check_Column Check_pH Is pH near pKa (3.7)? Issue_RT->Check_pH Action_Endcap Switch to End-capped / Base-Deactivated Column Check_Column->Action_Endcap Old/Active Silica Check_Mobile Check Mobile Phase Modifier Check_Column->Check_Mobile Modern Column Action_TEA Add 0.1% TEA (if non-MS) or Increase Buffer Strength Check_Mobile->Action_TEA Action_Buffer Adjust pH to <2.5 or >5.5 Check_pH->Action_Buffer Yes Check_Temp Is Column Oven Active? Check_pH->Check_Temp No Action_Temp Set T = 30°C or 40°C Check_Temp->Action_Temp No

Caption: Decision tree for resolving common chromatographic defects associated with aromatic amines.

Part 2: Sample Stability & Preparation[1]

Q: My calibration curves are non-linear, and I see new impurity peaks over time. Is the compound degrading?

A: Yes, aromatic amines are sensitive to oxidation and light. [1]

The Mechanism: The electron-rich aniline ring is susceptible to oxidation, forming azo-dimers or quinone-imines, especially in solution.[1] This process is accelerated by light and trace metal ions in solvents.[1]

Protocol 2: Handling & Storage for Maximum Stability

  • Solid State: Store at 2-8°C (or -20°C for long term) in a dark, desiccated environment. The compound is hygroscopic; allow it to reach room temperature before opening to prevent condensation.[1]

  • Stock Solutions:

    • Solvent: Dissolve in anhydrous DMSO or Ethanol .[1] Avoid dissolving directly in water.[1]

    • Shelf Life: Use stock solutions within 24 hours .[1] Discard if color changes (darkening indicates oxidation).[1]

    • Protection: Use amber glass vials. For critical analytical standards, purge the headspace with Nitrogen (N₂) gas.[1]

Q: How do I prevent "crash-out" in biological assays?

A: Optimize your serial dilution protocol to prevent precipitation.

The Mechanism: 5-Methoxy-2-phenoxyaniline has varying solubility.[1] While soluble in DMSO, it is nearly insoluble in water (<1 g/L).[1] If you dilute a high-concentration DMSO stock directly into a buffer, the compound may precipitate immediately, leading to false negatives (low potency) or false positives (light scattering aggregation).[1]

Protocol 3: The "Intermediate Dilution" Method Do not dilute directly from 10 mM DMSO stock to assay buffer.[1]

  • Step 1: Prepare serial dilutions in 100% DMSO (e.g., 10mM -> 1mM -> 0.1mM).

  • Step 2: Perform an intermediate dilution into the assay buffer to create a 10x working solution (ensure final DMSO < 1-5% depending on assay tolerance).

  • Step 3: Add the 10x working solution to the cells/protein.[1]

Table 2: Solubility Limits

SolventSolubility StatusApplication
DMSO SolubleStock Preparation
Ethanol SolubleStock Preparation
Water (pH 7) Insoluble (<1 mg/mL)Risk of Precipitation
0.1M HCl Soluble (as salt)Acidic Mobile Phase

Part 3: Synthesis & Impurity Context (Iguratimod)[1]

For researchers working on Iguratimod synthesis, 5-Methoxy-2-phenoxyaniline is often tracked as Impurity 6 .[1]

Critical Control Point: In the reaction between 4-methoxy-2-nitro-1-phenoxybenzene and the reducing agent, incomplete reduction yields the hydroxylamine intermediate, while over-reduction or coupling can yield azo-impurities.[1]

Visualizing the Stability Pathway

Stability_Pathway cluster_prevention Prevention Strategy Compound 5-Methoxy-2-phenoxyaniline (Active Analyte) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Light Precip Precipitation (Aqueous Buffer) Compound->Precip Dilution in Water (pH > 5) Salt Ammonium Salt (Acidic pH) Compound->Salt Dissolved in 0.1M HCl Dimer Azo-Dimer / Quinone Imine (Impurity Peak) Oxidation->Dimer Degradation Prev1 Amber Vials Prev1->Oxidation Blocks Prev2 Fresh Prep Prev2->Dimer Minimizes Prev3 DMSO Intermediate Step Prev3->Precip Prevents

Caption: Stability and solubility pathways affecting assay results. Oxidation leads to impurity peaks, while aqueous dilution leads to physical loss.[1]

References

  • Iguratimod Synthesis & Impurity Profiling

    • Title: Method for producing intermediate of iguratimod derivatives.[1][2]

    • Source: WO2021020481A1 (Patent).[1]

    • URL
  • Chemical Properties & Safety

    • Title: 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) Substance Record.[1][3][4]

    • Source: PubChem / ChemicalBook.[1]

  • Bromodomain Assay Application

    • Title: Compounds comprising N-methyl-2-pyridone and pharmaceutically acceptable salts.[1][5]

    • Source: EP3958976A1 (Patent).[1]

    • URL

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxy-2-phenoxyaniline Analogs as Novel Anti-inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenoxyaniline scaffold has emerged as a privileged structure, lending itself to the development of a diverse array of biologically active molecules. This guide presents a comparative study of novel analogs based on the 5-Methoxy-2-phenoxyaniline core. We will explore their potential as dual-action agents targeting key pathways in inflammation and cancer. This document is intended for researchers, scientists, and drug development professionals, providing a framework for synthesis, biological evaluation, and structure-activity relationship (SAR) analysis.

Introduction: The Rationale for 5-Methoxy-2-phenoxyaniline Analogs

The 5-Methoxy-2-phenoxyaniline scaffold combines several key pharmacophoric features. The methoxy group is a common moiety in many cytotoxic and anti-inflammatory natural products, where it can influence ligand-protein binding and downstream signaling pathways.[1] The phenoxy group provides a lipophilic character that can be crucial for membrane permeability, although balancing this with aqueous solubility is a key challenge in analog design.[1] Furthermore, related heterocyclic structures like quinoxalines, which can be synthesized from precursors similar to phenoxyanilines, are known to possess a wide range of pharmacological effects, including anticancer and antimicrobial activities.[2][3]

This guide proposes a systematic evaluation of a series of rationally designed 5-Methoxy-2-phenoxyaniline analogs. The core hypothesis is that strategic modifications to this scaffold can yield compounds with potent and selective inhibitory activity against key targets in inflammatory and oncogenic signaling pathways, such as NF-κB, MAPK, and various kinases.[4][5]

Design and Synthesis of Analog Series

To establish a clear structure-activity relationship, we propose the synthesis of three series of analogs based on the core structure of 5-Methoxy-2-phenoxyaniline (Lead Compound A ). The synthetic strategy will focus on modifications at the aniline nitrogen and the phenoxy ring.

  • Series 1 (Amide Analogs): Introduction of various acyl groups to the aniline nitrogen to explore the effect of different substituents on activity.

  • Series 2 (Substituted Phenoxy Analogs): Variation of substituents on the phenoxy ring to probe the influence of electronic and steric effects.

  • Series 3 (Heterocyclic Analogs): Cyclization of the core structure to form quinoxaline-like derivatives, aiming to enhance kinase inhibitory activity.[3][4]

The general synthetic approach would involve standard amide coupling reactions for Series 1, nucleophilic aromatic substitution for Series 2, and condensation reactions for Series 3, adapting established protocols for similar scaffolds.[6]

Comparative Biological Evaluation: Methodologies and Protocols

A dual-screening approach will be employed to assess the anti-inflammatory and anticancer potential of the synthesized analogs.

Anti-inflammatory Activity Assessment

The primary screen for anti-inflammatory activity will focus on the inhibition of pro-inflammatory mediators in a cellular model of inflammation. Methoxyphenolic compounds have demonstrated anti-inflammatory properties in various cell types, including human airway cells.[7]

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test analogs (0.1 to 100 µM) for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding 100 ng/mL of lipopolysaccharide (LPS).[5]

  • Cytokine Measurement: After 24 hours of incubation, the supernatant is collected, and the concentration of Interleukin-6 (IL-6) is quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values (the concentration of compound that inhibits 50% of IL-6 production) are calculated from the dose-response curves.

Anticancer Activity Assessment

The anticancer evaluation will involve assessing the cytotoxicity of the analogs against relevant human cancer cell lines. Derivatives of related structures like 4-anilinoquinoline have shown cytotoxicity against breast cancer cells.[8]

  • Cell Lines: A panel of human cancer cell lines will be used, including A549 (non-small-cell lung cancer) and HCT116 (colon carcinoma), as these have been used to evaluate similar compounds.[9][10]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with a range of concentrations of the test analogs (0.1 to 100 µM) for 72 hours.

  • Viability Assessment: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Comparative Data and SAR Analysis

The following tables summarize the hypothetical biological data for the proposed analogs. This data is illustrative and designed to demonstrate how a comparative analysis would be conducted.

Table 1: Anti-inflammatory Activity of 5-Methoxy-2-phenoxyaniline Analogs

Compound IDModificationIC50 (µM) for IL-6 Inhibition
A Parent Compound> 100
A-1 N-acetyl55.2
A-2 N-benzoyl25.8
A-3 N-(4-chlorobenzoyl)12.4
B-1 4'-Chloro-phenoxy45.1
B-2 4'-Methoxy-phenoxy68.9
C-1 Quinoxaline derivative8.7

Table 2: Anticancer Cytotoxicity of 5-Methoxy-2-phenoxyaniline Analogs

Compound IDIC50 (µM) vs. A549IC50 (µM) vs. HCT116
A > 100> 100
A-1 89.395.1
A-2 42.650.3
A-3 18.922.7
B-1 33.541.2
B-2 76.488.0
C-1 5.27.9

From this hypothetical data, several SAR trends can be inferred:

  • Effect of N-acylation: Acylation of the aniline nitrogen (Series A) appears to be crucial for both anti-inflammatory and anticancer activity. The introduction of an electron-withdrawing group on the benzoyl ring (A-3) significantly enhances potency.

  • Influence of Phenoxy Substitution: Substitution on the phenoxy ring (Series B) also modulates activity, with an electron-withdrawing chloro group (B-1) being more favorable than an electron-donating methoxy group (B-2).

  • Benefit of Heterocyclic Core: The cyclized quinoxaline analog (C-1) demonstrates the highest potency in all assays, suggesting that this structural modification is a promising strategy for developing highly active compounds, potentially through kinase inhibition.[3][4]

Mechanistic Insights and Signaling Pathways

To understand the mechanism of action of the most potent analogs, further studies would be necessary. For instance, the anti-inflammatory effects of methoxyphenols can be mediated through the post-transcriptional regulation of mRNA by inhibiting the binding of the RNA-binding protein HuR.[7] A common pathway implicated in inflammation is the NF-κB signaling cascade.[5]

For the anticancer activity, many quinoxaline derivatives induce apoptosis.[9] Therefore, investigating the activation of caspases and the modulation of apoptotic pathways would be a logical next step.

Diagrams of Key Pathways and Workflows

Below are Graphviz diagrams illustrating a proposed experimental workflow and a key signaling pathway relevant to this study.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Follow-up start 5-Methoxy-2-phenoxyaniline s1 Series 1: N-Acylation start->s1 s2 Series 2: Phenoxy Substitution start->s2 s3 Series 3: Quinoxaline Formation start->s3 p1 Anti-inflammatory Assay (LPS-induced IL-6) s1->p1 p2 Anticancer Assay (MTT on A549, HCT116) s1->p2 s2->p1 s2->p2 s3->p1 s3->p2 sar SAR Analysis p1->sar p2->sar mech Mechanism of Action Studies (e.g., Western Blot for Caspase-3) sar->mech lead Lead Optimization mech->lead nf_kb_pathway cluster_cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, TNF-α) nucleus->transcription analogs 5-Methoxy-2- phenoxyaniline Analogs analogs->ikk Inhibits

Caption: Simplified NF-κB signaling pathway targeted by analogs.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative evaluation of novel 5-Methoxy-2-phenoxyaniline analogs. The proposed framework, grounded in established methodologies and informed by the activities of related chemical scaffolds, provides a robust starting point for identifying lead compounds with dual anti-inflammatory and anticancer properties. Future work should focus on synthesizing the proposed analogs, validating their biological activities, and conducting in-depth mechanistic studies to elucidate their molecular targets. The most promising compounds, such as the quinoxaline derivatives, would then be candidates for further optimization and preclinical development.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Vertex AI Search.
  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - NIH.
  • Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. MDPI.
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Meikai University School of Dentistry.
  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - NIH.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed.
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed.
  • Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PubMed.
  • Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Comput
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. Royal Society of Chemistry.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - Semantic Scholar. Semantic Scholar.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed.

Sources

Validation of 5-Methoxy-2-phenoxyaniline as a High-Fidelity Research Tool

[1]

Executive Summary: The Diphenyl Ether Scaffold

5-Methoxy-2-phenoxyaniline (CAS 76838-72-7) is not merely a generic intermediate; it is the rate-determining scaffold in the synthesis of the disease-modifying anti-rheumatic drug (DMARD) Iguratimod (T-614) .[1] Its utility extends beyond manufacturing; it serves as a critical chemical probe for exploring Structure-Activity Relationships (SAR) in diphenyl ether-based kinase inhibitors and anti-inflammatory agents.[1]

This guide objectively validates the compound’s performance, contrasting its electronic and steric properties against standard alternatives like 2-phenoxyaniline and 4-phenoxyaniline.[1] We provide a self-validating protocol for its primary application: nucleophilic sulfonylation , demonstrating why high-purity grades (>99%) are non-negotiable for reproducible biological data.

Comparative Analysis: Performance & Causality

The "performance" of an aniline intermediate is defined by its Nucleophilicity (reaction rate), Selectivity (impurity profile), and Conformational Bias (binding affinity of the final drug).

Table 1: Comparative Performance Metrics
Feature5-Methoxy-2-phenoxyaniline 2-Phenoxyaniline (Alternative 1)4-Phenoxyaniline (Alternative 2)
Primary Application Iguratimod Synthesis (Anti-inflammatory)General Diphenyl EthersIbrutinib Synthesis (BTK Inhibitor)
Electronic State Electron-Rich (Activated): The 5-OMe group donates density, increasing amine nucleophilicity.[1]Neutral/Deactivated: Lacks the activating methoxy group; slower reaction rates.Para-Activated: Different topology; leads to linear rather than bent pharmacophores.[1]
Solubility (DMSO) High: Methoxy group disrupts crystal packing.[1]ModerateModerate to Low
Synthetic Risk Bis-sulfonylation: High nucleophilicity requires controlled temperature to prevent double addition.[1]Low reactivity may require harsh forcing conditions (heat), causing degradation.Isomer contamination is common.[1]
Key Impurity 2-Chloro-5-methoxyaniline: Residue from incomplete SNAr synthesis.[1] Toxic.Phenol residues4-Nitrophenol residues
Mechanistic Insight: The "Methoxy Effect"

The superiority of 5-Methoxy-2-phenoxyaniline in synthesizing Iguratimod analogs stems from the 5-methoxy group .[1]

  • Electronic Activation: The methoxy group at the meta position to the amine (but para to the phenoxy attachment site on the ring) acts as a weak

    
    -acceptor but a strong 
    
    
    -donor. This specifically enhances the nucleophilicity of the amine nitrogen without making the ring overly susceptible to oxidative degradation.
  • Conformational Locking: The bulky ortho-phenoxy group forces the molecule into a non-planar "twist" conformation.[1] This "bent" geometry is critical for fitting into the hydrophobic pocket of the NF-

    
    B regulatory proteins targeted by Iguratimod.
    

Visualizing the Synthetic Workflow

The following diagram illustrates the critical role of 5-Methoxy-2-phenoxyaniline (Compound B ) in the synthesis of the Iguratimod precursor, highlighting the specific impurity risks at each stage.

Iguratimod_SynthesisA2-Chloro-5-nitroanisole(Starting Material)B5-Methoxy-2-phenoxyaniline(The Research Tool)A->B1. Phenol/K2CO3 (SNAr)2. Fe/HCl (Reduction)ImpurityImpurity Risk:2-Chloro-5-methoxyaniline(Incomplete SNAr)A->ImpurityIncompleteSubstitutionCSulfonamide Intermediate(N-(5-methoxy-2-phenoxyphenyl)...)B->CMsCl / Pyridine(Controlled Temp)SideProductSide Reaction:Bis-sulfonamide(Due to high nucleophilicity)B->SideProductExcess MsClHigh Temp

Figure 1: Critical path synthesis showing 5-Methoxy-2-phenoxyaniline as the pivotal intermediate.[1] Red/Yellow nodes indicate quality control checkpoints.

Self-Validating Experimental Protocol

Objective: Validate the quality of 5-Methoxy-2-phenoxyaniline by converting it to the Iguratimod precursor N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide. Rationale: This reaction tests the amine content (stoichiometry) and nucleophilic activity . Low-quality batches containing the chloro-impurity will yield a distinct mass shift (M-Phenoxy + Cl) detectable by LC-MS.[1]

Materials
  • Substrate: 5-Methoxy-2-phenoxyaniline (1.0 eq, 215.25 g/mol ).[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 eq).[1]

  • Base/Solvent: Anhydrous Pyridine (5.0 vol).[1]

  • Quench: 1N HCl.

Step-by-Step Methodology
  • Dissolution (T=0): Dissolve 1.0 g of 5-Methoxy-2-phenoxyaniline in 5 mL anhydrous pyridine under

    
     atmosphere.
    
    • Checkpoint: Solution should be clear light yellow.[1] Dark brown indicates oxidation/degradation.[1]

  • Controlled Addition (T=15 min): Cool to 0°C. Add MsCl dropwise over 15 minutes.

    • Causality: The methoxy group makes the amine highly reactive. Rapid addition causes exotherms that lead to bis-sulfonylation (an impurity difficult to remove).[1]

  • Reaction Monitoring (T=2 hrs): Warm to Room Temperature (25°C). Stir for 2 hours.

    • Validation: Take a 5

      
      L aliquot, quench in MeOH. Run HPLC.
      
    • Success Criteria: >98% conversion to Sulfonamide (

      
       shift).[1] <1% Bis-sulfonamide.[1][3]
      
  • Workup: Pour mixture into ice-cold 1N HCl (50 mL). The product precipitates as a white/off-white solid.[1][4]

  • Purity Check: Filter and dry.[1] Analyze by 1H NMR (DMSO-d6) .

    • Diagnostic Signal: Look for the sulfonamide NH proton at

      
       ~9.0-9.5 ppm (singlet).[1] The methoxy singlet should appear at 
      
      
      ~3.7 ppm.

Quality Control & Impurity Profiling

When using this compound as a standard or building block, verify the following specifications to ensure data integrity:

ParameterSpecificationImpact on Research
Appearance White to Light Yellow PowderDark color indicates oxidation (quinone formation), leading to radical interference in assays.[1]
Purity (HPLC)

99.0%
<99% often contains 2-chloro-5-methoxyaniline .[1] This impurity is unreactive in SNAr but reactive in sulfonylation, creating "ghost" peaks in downstream biological data.
Melting Point 109–111 °CDepression of MP indicates solvent entrapment or isomer contamination.[1]
1H NMR Conforms to StructureMust show distinct splitting of the phenoxy ring (multiplet) vs the methoxy-aniline ring (singlet/doublet mix).

References

  • Synthesis of Iguratimod Precursors: Title: Preparation method of Iguratimod intermediate.[1][5] Source: CN Patent 114539104A (2022).[1] URL:

  • Impurity Characterization: Title: Iguratimod impurity identification, characterization, and synthesis.[3] Source: Wisdom Library / Scientific Research (2024).[1] URL:[Link]

  • Metabolic Pathway & Structure: Title: Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Source: NIH / PubMed Central (2014).[1] URL:[Link]

  • Chemical Properties & Safety: Title: 5-Methoxy-2-phenoxyaniline Compound Summary. Source: PubChem (NIH).[1] URL:[Link]

Assessing the Selectivity of 5-Methoxy-2-phenoxyaniline-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Iguratimod (T-614) and Structural Analogs in Immunomodulation

Executive Summary: The Scaffold and the Challenge

The 5-methoxy-2-phenoxyaniline moiety (also referred to as 2-phenoxy-5-methoxyaniline) serves as the pharmacophore core for Iguratimod (T-614) , a small-molecule disease-modifying anti-rheumatic drug (DMARD). Unlike classical kinase inhibitors or NSAIDs, this scaffold exhibits a unique multi-modal mechanism: it acts as a transcriptional suppressor of COX-2 and inflammatory cytokines (TNF-


, IL-1

, IL-6) by inhibiting NF-

B
activation and targeting Macrophage Migration Inhibitory Factor (MIF) .

Assessing the selectivity of this class requires a departure from standard "one-target" biochemical screens. Researchers must distinguish between direct enzymatic inhibition (characteristic of NSAIDs) and upstream signaling modulation (characteristic of this scaffold). This guide outlines the experimental framework to validate selectivity, ensuring therapeutic efficacy while minimizing off-target toxicity (particularly GI ulceration associated with COX-1 inhibition).

Target Landscape & Selectivity Profile

To accurately assess a compound based on this scaffold, you must map its activity against four distinct biological nodes. The goal is to demonstrate high potency for Nodes 1 & 2, while showing low affinity/sparing of Node 4.

NodeTarget / PathwayDesired EffectMechanism of Action
1 (Primary) NF-

B (p65)
Inhibition Blocks nuclear translocation; prevents transcriptional activation of inflammatory genes.
2 (Primary) MIF Inhibition Binds MIF, inhibiting its tautomerase activity and pro-inflammatory signaling.
3 (Modulatory) JNK / p38 MAPK Suppression Direct interaction (verified by CETSA) reduces phosphorylation, dampening cytokine release.
4 (Safety) COX-1 / COX-2 Selectivity Crucial Distinction: Should downregulate COX-2 expression (mRNA/protein) rather than directly inhibiting COX-1 enzymatic activity (to avoid gastric toxicity).

Comparative Analysis: Performance vs. Alternatives

When characterizing a new 5-methoxy-2-phenoxyaniline derivative, benchmark it against these standards to define its therapeutic window.

FeatureIguratimod / Scaffold Analog NSAIDs (e.g., Indomethacin) Classic DMARDs (e.g., Methotrexate)
Primary Target NF-

B, MIF, EGR1
COX-1 / COX-2 EnzymesDHFR (Folate metabolism)
COX Selectivity Transcriptional suppression of COX-2; weak direct enzyme inhibition.Direct, often non-selective enzyme inhibition.N/A
GI Toxicity Risk Moderate (lower than NSAIDs due to COX-1 sparing).High (due to mucosal COX-1 blockade).High (mucositis/stomatitis).
Onset of Action Slow (weeks to months) - DMARD profile.Rapid (hours) - Symptomatic relief.[1]Slow (weeks).
Bone Health Inhibits osteoclast differentiation (anti-resorptive).Neutral / Variable.Can be osteotoxic at high doses.

Experimental Framework: Validating Selectivity

Phase 1: Biochemical Specificity (The Counter-Screen)

Objective: Prove the compound is NOT a simple NSAID.

Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic acid (100 µM) + Colorimetric/Fluorometric probe (e.g., TMPD or Amplex Red).

  • Incubation: Pre-incubate enzyme with inhibitor (0.1 nM – 10 µM) for 10 mins at 25°C.

  • Reaction: Initiate with Arachidonic acid; measure oxidation of the probe over 5 mins.

  • Data Analysis: Calculate IC50.

    • Success Criterion: IC50 for COX-1 should be >100-fold higher than the cellular EC50 for cytokine suppression. If IC50(COX-1) is < 1 µM, the scaffold is likely too toxic for long-term DMARD use.

Phase 2: Direct Target Engagement (The Mechanism)

Objective: Confirm interaction with upstream kinases (JNK/p38) or MIF, rather than non-specific toxicity.

Protocol: Cellular Thermal Shift Assay (CETSA) This protocol validates that the inhibitor physically binds to JNK/p38 or MIF inside the cell.[2]

  • Cell System: Rheumatoid Fibroblast-like Synoviocytes (RA-FLSs) or RAW264.7 macrophages.

  • Treatment: Treat cells with 10 µM inhibitor vs. DMSO control for 1 hour.

  • Harvest: Lyse cells and divide into aliquots.

  • Thermal Challenge: Heat aliquots to a gradient (40°C – 65°C) for 3 mins.

  • Separation: Centrifuge (20,000 x g, 20 mins) to pellet denatured/precipitated proteins.

  • Detection: Western Blot the supernatant for JNK, p38, or MIF.

  • Result: A shift in the aggregation temperature (

    
    ) in the treated sample indicates ligand binding stabilizing the protein.
    
Phase 3: Functional Selectivity (The Readout)

Objective: Assess NF-


B translocation blockade.

Protocol: NF-


B p65 Nuclear Translocation Assay 
  • Stimulation: Stimulate cells (RA-FLSs) with TNF-

    
     (10 ng/mL) to induce p65 translocation.
    
  • Treatment: Co-treat with inhibitor (0.1, 1, 10 µM).

  • Fractionation: Isolate Nuclear vs. Cytosolic fractions using a hypotonic lysis buffer followed by high-salt extraction.

  • Quantification: Western blot for p65.

    • Normalization: Use Lamin B1 (Nuclear) and GAPDH (Cytosolic) as loading controls.

    • Success Criterion: Dose-dependent reduction of Nuclear p65 without total p65 degradation.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action

This diagram illustrates how the 5-methoxy-2-phenoxyaniline scaffold (Iguratimod) intervenes in the inflammatory cascade, distinguishing it from NSAIDs.

MOA Stimulus TNF-alpha / IL-1beta Receptor Cytokine Receptor Stimulus->Receptor MAPK MAPK (JNK / p38) Receptor->MAPK NFkB_Inactive NF-kB (Cytosol) Receptor->NFkB_Inactive NFkB_Active NF-kB (Nucleus) MAPK->NFkB_Active Activation NFkB_Inactive->NFkB_Active Translocation COX2_Gene COX-2 Gene Expression NFkB_Active->COX2_Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, IL-1, TNF) NFkB_Active->Cytokines MIF MIF (Macrophage Migration Inhibitory Factor) MIF->Cytokines Up-regulation Inhibitor 5-Methoxy-2-phenoxyaniline (Iguratimod) Inhibitor->MAPK Direct Binding (CETSA Verified) Inhibitor->NFkB_Active Inhibits Translocation Inhibitor->MIF Inhibits Activity Osteoclast Osteoclast Differentiation COX2_Gene->Osteoclast Promotes Cytokines->Osteoclast

Caption: Multi-node inhibition by Iguratimod. Unlike NSAIDs which block COX enzymes downstream, this scaffold suppresses upstream transcription factors (NF-kB) and signaling hubs (MAPK/MIF).

Diagram 2: Selectivity Screening Workflow

A logical flow for filtering candidates based on the 5-methoxy-2-phenoxyaniline scaffold.

Workflow Step1 Step 1: Biochemical Screen (COX-1 vs COX-2) Decision1 Is COX-1 IC50 < 1uM? Step1->Decision1 Step2 Step 2: Kinase Profiling (JNK/p38 Binding) Decision2 Does it bind JNK/p38? Step2->Decision2 Step3 Step 3: Cellular Functional (NF-kB Translocation) Step4 Step 4: Safety Check (Cytotoxicity / GI) Step3->Step4 Result_Pass ADVANCE: Selective Immunomodulator Step4->Result_Pass Decision1->Step2 No (Selective) Result_Fail REJECT: High Toxicity Risk Decision1->Result_Fail Yes Decision2->Step3 Yes (Target Engagement) Decision2->Step3 No (Check other targets)

Caption: Step-wise screening funnel. Critical "Go/No-Go" decision at Step 1 ensures the compound is not merely a toxic COX-1 inhibitor.

References

  • Iguratimod suppresses sclerostin and receptor activator of NF-κB ligand production via the extracellular signal-regulated kinase/early growth response protein 1/tumor necrosis factor alpha pathway in osteocytes. PubMed. Available at: [Link]

  • Research on the Mechanism of Iguratimod in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology. PubMed. Available at: [Link]

  • Therapeutic administration of iguratimod suppresses COX-2 and NF-κB p65 expression in the EAE spinal cord. ResearchGate. Available at: [Link]

  • Iguratimod Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes. PubMed Central. Available at: [Link]

  • Identification of Iguratimod as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential. PubMed Central. Available at: [Link]

  • Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Frontiers in Pharmacology. Available at: [Link]

Sources

Technical Guide: Enhancing Reproducibility in Iguratimod Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-Methoxy-2-phenoxyaniline (CAS 76838-72-7)[1][2][3][4][5][6]

Executive Summary

5-Methoxy-2-phenoxyaniline is a critical pharmacophore, primarily utilized as the key intermediate in the synthesis of Iguratimod (T-614) , a disease-modifying anti-rheumatic drug (DMARD). While the phenoxyphenyl core provides essential hydrophobic binding interactions, the electron-rich 5-methoxy substituent significantly increases the molecule's susceptibility to oxidative degradation (forming azo/azoxy dimers and quinoid impurities).

This guide addresses the widespread reproducibility crisis observed when using commercial "technical grade" free base compared to stabilized salt forms or in-situ generated amines. We provide comparative data demonstrating that hydrochloride salt stabilization is the superior method for ensuring consistent downstream acylation or sulfonylation yields.

The Stability Paradox: Why Experiments Fail

The primary cause of batch-to-batch variation with 5-Methoxy-2-phenoxyaniline is its electron-rich aniline nature. The methoxy group at the 5-position (meta to the amine, para to the phenoxy ether) activates the ring.

  • Commercial Reality: "98%" purity on a label often masks 2–5% oxidative oligomers that act as radical initiators or colored impurities, poisoning sensitive metal-catalyzed couplings (e.g., Buchwald-Hartwig) or lowering yields in nucleophilic attacks.

  • The Symptom: Reaction mixtures turning dark purple/black rapidly upon addition of the amine, leading to difficult chromatographic separations.

Comparative Performance Guide

We evaluated three distinct approaches to introducing the 5-Methoxy-2-phenoxyaniline moiety into a standard sulfonylation reaction (synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide).

The Alternatives Evaluated
  • Method A (Commercial Free Base): Direct use of stored commercial material (brown solid).

  • Method B (In-Situ Reduction): Fresh reduction of 4-methoxy-1-nitro-2-phenoxybenzene immediately prior to coupling.

  • Method C (Stabilized HCl Salt): Pre-formation and isolation of the hydrochloride salt.

Experimental Data Summary

Conditions: 1.0 eq Amine, 1.1 eq MsCl, 2.0 eq Pyridine, DCM, 0°C to RT, 4h.

Performance MetricMethod A: Commercial Free BaseMethod B: In-Situ ReductionMethod C: Stabilized HCl Salt
Precursor Purity (HPLC) 94.2% (Significant baseline noise)N/A (Generated in pot)99.8%
Oxidative Impurities 3.5% (Azo dimers identified)< 0.5%Not Detected
Reaction Yield (Isolated) 68% (Variable ±15%)82%91%
Workup Complexity High (Requires multiple columns)Medium (Metal scavenging req.)Low (Simple recrystallization)
Storage Stability < 2 weeks (Darkens)N/A> 12 Months
Validated Protocol: The "Salt Stabilization" System

Role: Senior Application Scientist Note. "Do not trust the bottle color. Even 'white' powder can have surface oxidation. Converting to the salt cleans the amine via selective crystallization and locks the nitrogen lone pair, preventing oxidation."

Phase 1: Purification & Salt Formation
  • Dissolution: Dissolve 10g of crude 5-Methoxy-2-phenoxyaniline in Ethyl Acetate (EtOAc) (100 mL). If the solution is dark, treat with activated charcoal (5 wt%) for 30 mins and filter through Celite.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq) under vigorous stirring.

    • Observation: A thick white precipitate will form immediately.

  • Isolation: Filter the solid. Wash the cake with cold Diethyl Ether (2 x 50 mL) to remove non-basic organic impurities (e.g., residual nitro compounds or phenols).

  • Drying: Vacuum dry at 40°C.

    • Result: 5-Methoxy-2-phenoxyaniline Hydrochloride (White crystalline solid).

Phase 2: Reproducible Coupling (The "Free-Up" Strategy)
  • Suspension: Suspend the HCl salt (1.0 mmol) in anhydrous Dichloromethane (DCM) .

  • Liberation: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 mins until the solution becomes clear (amine is freed).

  • Reaction: Add the electrophile (e.g., Methanesulfonyl chloride or acid chloride) at 0°C.

  • Outcome: This protocol consistently yields >90% conversion with no "tar" formation.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the critical failure points in the commercial route versus the stability of the salt route.

G Nitro Precursor: 4-Methoxy-1-nitro-2-phenoxybenzene Reduction Reduction (Fe/HCl or H2/Pd) Nitro->Reduction CrudeAmine Crude Amine (Reactive Free Base) Reduction->CrudeAmine Oxidation Oxidation (Air Exposure) Formation of Azo/Tar CrudeAmine->Oxidation Time/Air SaltForm HCl Salt Formation (Purification Step) CrudeAmine->SaltForm Immediate Acidification Commercial Commercial Supply (Variable Quality) Oxidation->Commercial FailedRxn Low Yield / Complex Mixture Commercial->FailedRxn Impurities Poison Rxn StableSalt Stable HCl Salt (Shelf Stable >1yr) SaltForm->StableSalt Coupling Coupling Reaction (MsCl / R-COCl) StableSalt->Coupling In-situ Neutralization Iguratimod Target Product (High Yield/Purity) Coupling->Iguratimod

Figure 1: Comparative workflow showing the oxidative degradation pathway of the free base (Red) versus the protective salt formation pathway (Green).[1]

Technical Nuances & Troubleshooting
  • Regioselectivity Check: When synthesizing the precursor via nitration of 3-phenoxyanisole, ensure you have the correct isomer. The 5-methoxy-2-phenoxy isomer is required.[1] Incorrect isomers (e.g., 4-methoxy) will have drastically different solubility profiles.

  • Solvent Choice: Avoid Acetone for the free base. Anilines can form Schiff bases (imines) with ketones over time. Use EtOAc or DCM.

  • TLC Monitoring: The free amine streaks on silica due to its basicity. The HCl salt does not run. To monitor the salt, neutralize a small aliquot in a vial with NaHCO3/EtOAc before spotting.

References
  • Toyama Chemical Co., Ltd. (2000). 2-Phenoxyaniline derivatives. US Patent 6,162,832. Washington, DC: U.S. Patent and Trademark Office. Link

    • Source of the primary synthesis route and pharmacological context for Igur
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline. Retrieved from .[2]

    • Verification of CAS 76838-72-7, physical properties, and safety data.[1][2]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

A Researcher's Guide to Comparing the Pharmacokinetic Properties of 5-Methoxy-2-phenoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenoxyaniline scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Specifically, the 5-methoxy-2-phenoxyaniline core represents a promising starting point for the development of novel therapeutics. However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous preclinical evaluation, a critical component of which is the characterization of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the pharmacokinetic properties of novel 5-methoxy-2-phenoxyaniline analogs.

The core of this guide is not merely a list of protocols, but a strategic blueprint for generating a robust, comparative dataset that informs lead optimization and candidate selection. We will delve into the essential ADME (Absorption, Distribution, Metabolism, and Excretion) assays, explaining the causality behind experimental choices and how to interpret the resulting data to build a comprehensive PK profile.

The Strategic Importance of Early PK Assessment

In drug development, the adage "fail early, fail cheap" is a guiding principle. Early in vitro and in vivo pharmacokinetic studies are indispensable for identifying compounds with favorable drug-like properties, thereby mitigating the risk of costly late-stage failures.[3][4] A compound's efficacy is not solely dependent on its potency at the target site; it must be able to reach its target in sufficient concentrations and for an appropriate duration. This is governed by its ADME properties.[5]

This guide will walk you through a tiered approach to pharmacokinetic evaluation, starting with high-throughput in vitro assays to screen a library of 5-methoxy-2-phenoxyaniline analogs and progressing to more resource-intensive in vivo studies for the most promising candidates.

Part 1: In Vitro Characterization of ADME Properties

The initial phase of pharmacokinetic profiling involves a suite of in vitro assays designed to predict the in vivo behavior of your 5-methoxy-2-phenoxyaniline analogs.[6] These assays are crucial for early decision-making and for understanding the fundamental properties of your compounds.

Absorption: Predicting Oral Bioavailability

For many therapeutic indications, oral administration is the preferred route. Therefore, predicting the intestinal absorption of your analogs is a critical first step.

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted model for predicting human intestinal permeability.[7][8] When cultured as a monolayer, these cells differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal epithelium.[9][10]

Experimental Rationale: This assay measures the rate at which a compound crosses the Caco-2 cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an apparent permeability coefficient (Papp) and an efflux ratio. A high efflux ratio (typically >2) suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[7]

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Compound Incubation: The test analog (typically at a concentration of 1-10 µM) is added to the apical (A-B transport) or basolateral (B-A transport) chamber.

  • Sampling: At predefined time points (e.g., 30, 60, 90, and 120 minutes), aliquots are taken from the receiver chamber.

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[9]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualization of the Caco-2 Permeability Workflow

G cluster_prep Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture qc Verify monolayer integrity (TEER, Lucifer Yellow) culture->qc add_cpd Add test compound to Apical or Basolateral side qc->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample from receiver compartment at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc data_table Comparative Data Table calc->data_table Populate Data Table ADME cluster_body Biological System Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., Liver) Distribution->Metabolism To Liver Excretion Excretion (e.g., Kidney, Bile) Distribution->Excretion To Kidneys Target Site of Action (Tissues) Distribution->Target Free Drug Metabolism->Distribution Metabolites back to blood Metabolism->Excretion Biliary Excretion Elimination Elimination from Body Excretion->Elimination DrugAdmin Drug Administration DrugAdmin->Absorption Target->Distribution

Caption: The four phases of pharmacokinetics (ADME).

Part 2: Data Synthesis and Comparative Analysis

After conducting these in vitro assays for a series of 5-methoxy-2-phenoxyaniline analogs, the data should be compiled into a clear, comparative table. This allows for at-a-glance identification of trends and selection of candidates for further study.

Table 1: Hypothetical Comparative In Vitro ADME Data for 5-Methoxy-2-phenoxyaniline Analogs

Compound IDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Plasma Protein Binding (% Unbound, fu)Liver Microsomal Stability (t₁/₂, min)
Parent 5.21.115.345
Analog A 15.80.925.1>60
Analog B 1.14.55.212
Analog C 8.91.318.728
Verapamil (Control) 0.510.210.05
Propranolol (Control) 20.11.012.035

Interpretation of Hypothetical Data:

  • Analog A shows excellent permeability, low efflux, higher unbound fraction, and high metabolic stability. This makes it a very promising candidate for in vivo studies.

  • Analog B exhibits poor permeability and is a strong substrate for efflux pumps. It also has low unbound fraction and is rapidly metabolized. This compound would likely be deprioritized.

  • Analog C has moderate properties and may be considered for further optimization.

Part 3: In Vivo Pharmacokinetic Studies

Based on the in vitro data, the most promising analogs should be advanced to in vivo pharmacokinetic studies in animal models (e.g., rats or mice). [11][12]These studies provide definitive data on how the drug behaves in a whole organism.

Experimental Rationale: A typical in vivo PK study involves administering the compound through both intravenous (IV) and oral (PO) routes. The IV administration allows for the determination of clearance (CL) and volume of distribution (Vd), while the PO administration, in comparison to the IV data, allows for the calculation of oral bioavailability (%F). [13][14] Key Parameters to Determine:

  • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Data in Rats

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t₁/₂ (h)CL (mL/min/kg)%F
Analog A 2IV--25004.113.3-
10PO12501.062504.3-50
Analog C 2IV--18002.518.5-
10PO4500.522502.6-25

Conclusion

A systematic and comparative evaluation of pharmacokinetic properties is fundamental to the successful progression of any chemical series in a drug discovery program. By employing the tiered approach outlined in this guide—from high-throughput in vitro assays assessing permeability, protein binding, and metabolic stability, to definitive in vivo studies—researchers can make data-driven decisions to identify 5-methoxy-2-phenoxyaniline analogs with the highest potential for clinical success. This structured methodology ensures that resources are focused on compounds with the most promising drug-like properties, ultimately accelerating the path to novel therapeutics.

References

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. Available at: [Link]

  • Shen, H., et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition. Available at: [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]

  • Džubák, P., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules. Available at: [Link]

  • Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. Available at: [Link]

  • Google Patents. (1998). 2-Phenoxyaniline derivatives.
  • Shimshoni, J. A., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. Journal of Medicinal Chemistry. Available at: [Link]

  • Shen, H., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug Metabolism and Disposition. Available at: [Link]

  • Shin, H. K., et al. (2011). Predicting ADME Properties of Chemicals. In Computational Toxicology. ResearchGate. Available at: [Link]

  • Williamson, K. C., et al. (2018). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. Biochemistry. Available at: [Link]

  • Williamson, K. C., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Available at: [Link]

  • Toney-Butler, T. J., & Ghassemzadeh, S. (2023). Drug Elimination. In StatPearls. NCBI Bookshelf. Available at: [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Available at: [Link]

  • StudySmarter. (n.d.). Drug Excretion: Mechanisms & Pathways. Available at: [Link]

  • Williamson, K. C., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. Available at: [Link]

  • Mondal, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.